L-Tyrosine
Description
Overview of DL-Tyrosine as a Racemic Amino Acid
Dthis compound is a non-essential amino acid that exists as a racemic mixture, meaning it is composed of equal parts of its two stereoisomers: D-Tyrosine and This compound (B559521). caymanchem.com Stereoisomers, or enantiomers, are molecules that are mirror images of each other but cannot be superimposed. blogspot.com This structural difference, known as chirality, is a fundamental concept in biochemistry. While chemically similar, the two enantiomers often exhibit different biological activities because enzymes and receptors in living systems are typically stereospecific.
In biological systems, proteins are almost exclusively composed of L-amino acids. blogspot.com The cellular machinery for protein synthesis has evolved to specifically recognize and incorporate the L-form. Dthis compound, as a synthetic mixture, is therefore not typically found in natural proteins but is widely used in laboratory settings. The process where one enantiomer, like an L-amino acid, converts to the other is known as racemization. acs.org The use of racemic mixtures like Dthis compound has been crucial in research to differentiate the metabolic pathways and functional roles of each isomer. nih.gov
| Property | Value | Reference |
|---|---|---|
| CAS Number | 556-03-6 | caymanchem.com |
| Molecular Formula | C₉H₁₁NO₃ | caymanchem.comnih.gov |
| Molecular Weight | 181.19 g/mol | nih.gov |
| Synonyms | (±)-Tyrosine, DL-p-Hydroxyphenylalanine | caymanchem.comlabchem.com.my |
| Appearance | White to off-white powder | nih.gov |
Historical Trajectory of Tyrosine Metabolism Research
The study of tyrosine has a rich history marked by key discoveries that have profoundly shaped our understanding of biochemistry and cell biology. The journey began in 1846 when this compound was first isolated from casein, a protein found in cheese. technologynetworks.comacs.org
A pivotal moment in metabolism research occurred in 1940 with the work of Moss and Schoenheimer. nih.gov Before their study, the metabolic relationship between phenylalanine and tyrosine was debated. nih.gov By administering deuterated DL-phenylalanine to rats, they provided conclusive evidence that the essential amino acid phenylalanine is converted into tyrosine in the body, solidifying a key metabolic pathway. nih.govresearchgate.net
Further research elucidated the critical role of this compound as a precursor to a host of biologically vital molecules. wikipedia.org It was identified as the starting material for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine (B1679862), and epinephrine), thyroid hormones (thyroxine and triiodothyronine), and the pigment melanin (B1238610). technologynetworks.comwikipedia.orgnbinno.com
A paradigm shift in the understanding of cellular regulation came in 1979 with the discovery of tyrosine phosphorylation by Tony Hunter. nih.govnih.gov This finding revealed that proteins could be modified by adding phosphate (B84403) groups to tyrosine residues, a process catalyzed by enzymes called tyrosine kinases. nih.govnih.gov This discovery opened up the entire field of signal transduction, demonstrating how external signals are transmitted into the cell to control processes like growth and division, and how dysregulation of this process can lead to diseases like cancer. nih.govnih.gov
| Year | Discovery | Significance | Reference |
|---|---|---|---|
| 1846 | Isolation of this compound from casein. | First discovery of the amino acid. | technologynetworks.comacs.org |
| 1913 | Early evidence from liver perfusion studies suggests this compound is formed from DL-Phenylalanine. | Initial, though not universally accepted, indication of the metabolic link between phenylalanine and tyrosine. | nih.gov |
| 1940 | Moss and Schoenheimer use isotopic labeling with DL-phenylalanine to definitively prove its conversion to tyrosine. | Conclusively established the metabolic pathway from phenylalanine to tyrosine. | nih.gov |
| 1979 | Tony Hunter discovers tyrosine phosphorylation. | Revolutionized the understanding of cell signaling, regulation, and the molecular basis of cancer. | nih.govnih.gov |
Significance of Dthis compound in Biochemical and Biological Systems Research
Dthis compound serves as a valuable compound in biochemical and biological research, primarily for studying the stereospecificity of biological systems. The use of the racemic mixture allows researchers to compare the uptake, metabolism, and biological effects of the L- and D-enantiomers simultaneously.
Investigating Metabolic Pathways and Enzyme Specificity: Early metabolic studies frequently used the DL-racemic mixture of amino acids. nih.gov The foundational research that confirmed the conversion of phenylalanine to tyrosine utilized DL-phenylalanine, demonstrating the utility of the mixture in tracing metabolic fates. nih.gov this compound is the substrate for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. nbinno.comnih.gov Studies using both enantiomers have shown that this and other enzymes are highly specific for the L-form. Research on transport systems in cells also reveals differential affinities, with some systems showing a greater affinity for this compound over D-Tyrosine. nih.gov
Differentiating the Roles of L- and D-Enantiomers: this compound is the biologically prevalent form, serving as a fundamental building block for proteins and the precursor for numerous critical molecules. sigmaaldrich.com Its phenolic side chain is crucial for the structure and function of proteins and can be modified through processes like phosphorylation and sulfation, which are key to cell signaling. wikipedia.orgsigmaaldrich.com In contrast, D-Tyrosine is not incorporated into proteins in mammals and has a distinct metabolic fate. nih.gov Research in mice has shown that D-Tyrosine does not have the same nutritional sparing effect on L-phenylalanine as this compound does. nih.gov Furthermore, D-Tyrosine has been investigated for other biological activities, such as the inhibition of biofilm formation in certain bacteria. medchemexpress.com The study of D-amino acids is an emerging field, exploring their presence and potential functions in nature. caymanchem.com
| Aspect | This compound | D-Tyrosine | Reference |
|---|---|---|---|
| Role in Protein Synthesis | Incorporated into proteins. | Not incorporated into mammalian proteins. | blogspot.comnih.gov |
| Metabolic Precursor | Precursor to dopamine (B1211576), norepinephrine, epinephrine (B1671497), thyroid hormones, and melanin. | Does not serve as a direct precursor for these compounds in the same pathway. | nbinno.comsigmaaldrich.com |
| Enzyme Specificity | Substrate for key enzymes like tyrosine hydroxylase. | Generally not recognized by stereospecific enzymes that act on this compound. | nih.gov |
| Research Applications | Studying protein structure, signal transduction (phosphorylation), and neurotransmitter synthesis. | Used as a control in stereospecificity studies; investigated for distinct biological activities (e.g., antibacterial). | nih.govsigmaaldrich.commedchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25619-78-7 | |
| Record name | L-Tyrosine homopolymer | |
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DSSTOX Substance ID |
DTXSID1023730 | |
| Record name | L-Tyrosine | |
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Molecular Weight |
181.19 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless | |
| Record name | Tyrosine | |
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| Record name | L-Tyrosine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
BOILING POINT: SUBLIMES | |
| Record name | L-TYROSINE | |
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Solubility |
SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |
| Record name | Tyrosine | |
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| Record name | L-TYROSINE | |
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| Record name | L-Tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | L-Tyrosine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |
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Color/Form |
FINE SILKY NEEDLES, White crystals | |
CAS No. |
60-18-4, 25619-78-7 | |
| Record name | L-Tyrosine | |
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| Record name | Tyrosine [USAN:INN] | |
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| Record name | L-Tyrosine, homopolymer | |
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| Record name | Tyrosine | |
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| Record name | L-Tyrosine | |
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| Record name | Tyrosine | |
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| Record name | TYROSINE | |
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| Record name | L-TYROSINE | |
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| Record name | L-Tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |
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Melting Point |
344 °C, 343 °C | |
| Record name | Tyrosine | |
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| Record name | L-TYROSINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Stereoisomerism and Chirality in Tyrosine Research
Comparative Analysis of D- and L-Tyrosine (B559521) Isomers in Biological Systems
In biological contexts, this compound and D-tyrosine exhibit distinct functions and metabolic pathways. This compound is a proteinogenic amino acid, meaning it is used by cells to synthesize proteins. youtube.comwikipedia.org It serves as a crucial precursor for the synthesis of several key biomolecules, including neurotransmitters and hormones. In contrast, D-tyrosine is not incorporated into proteins and is less common in biological systems, but research has uncovered specific biological activities. youtube.com
Key Biological Roles:
This compound:
Protein Synthesis: As one of the 20 standard amino acids, it is a fundamental building block of proteins. youtube.com
Neurotransmitter Precursor: In the brain, this compound is converted into L-DOPA, which is the precursor to the catecholamine neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.org These molecules are vital for mood regulation, stress response, and cognitive function. youtube.com
Hormone Synthesis: It is essential for the production of thyroid hormones (thyroxine and triiodothyronine), which regulate metabolism. wikipedia.org
Melanin (B1238610) Production: this compound is a precursor to melanin, the pigment responsible for the color of skin, hair, and eyes. wikipedia.org
D-Tyrosine:
Anti-melanogenic Effects: Research has shown that D-tyrosine can suppress melanogenesis (melanin production). nih.gov It acts by inhibiting the enzymatic activity of tyrosinase, a key enzyme in the melanin synthesis pathway. nih.gov
Cosmetic and Pharmaceutical Research: Due to its ability to reduce melanin content, D-tyrosine has been investigated for its potential use in cosmetic peptides to confer anti-melanogenic properties. nih.gov Studies have shown that adding D-tyrosine to the terminus of cosmetic peptides can endow them with the ability to reduce melanin synthesis in melanoma cells and human skin models. nih.gov
Table 1: Comparative Biological Functions of this compound and D-Tyrosine
| Feature | This compound | D-Tyrosine |
|---|---|---|
| Role in Protein Synthesis | Essential component | Not incorporated |
| Primary Metabolic Role | Precursor to neurotransmitters (dopamine, norepinephrine), hormones (thyroid), and melanin | Inhibitor of tyrosinase activity |
| Effect on Melanogenesis | Precursor for melanin synthesis | Suppresses melanin synthesis nih.gov |
| Natural Abundance | Common in biological systems | Rare in biological systems youtube.com |
Research on Chiral Discrimination and Enantiomeric Purity in Tyrosine Studies
The ability to distinguish between tyrosine enantiomers and to determine the enantiomeric purity of a sample is critical in pharmaceutical and biological research. Various analytical techniques have been developed for the chiral discrimination of D- and this compound.
Methods for Chiral Discrimination:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This method uses chiral selectors to induce different chemical shifts in the NMR spectra of the enantiomers. For instance, (−)‐(18‐crown‐6)‐2,3,11,12‐tetracarboxylic acid has been successfully used as a chiral selector to discriminate between tyrosine enantiomers, showing a stronger interaction with this compound. researchgate.net
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers. This often involves pre-column derivatization with a chiral reagent, such as o-phthalaldehyde (B127526) (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine), to form diastereomers that can be separated on a standard reversed-phase column. researchgate.net This method can determine enantiomeric impurities at levels as low as 0.04%. researchgate.net
Electrochemical Sensors: Novel electrochemical sensors have been fabricated for chiral recognition. One such sensor uses a bis-aminosaccharides composite (CS-GalN) on a glassy carbon electrode. sci-hub.se This chiral interface exhibits different binding affinities and electrochemical responses for L- and D-tyrosine, allowing for their discrimination. sci-hub.se
Optical Sensing Platforms: Nanosensors have been developed for optical discrimination. A platform using silver nanoparticles capped with N-acetyl-L-cysteine (NALC-Ag NPs) showed a decreased resonance scattering signal specifically in the presence of this compound, enabling its selective detection. nih.govresearchgate.net
Table 2: Techniques for Chiral Discrimination of Tyrosine Enantiomers
| Technique | Principle | Key Findings/Capabilities |
|---|---|---|
| NMR Spectroscopy | Use of a chiral selector to induce different chemical shifts for each enantiomer. researchgate.net | Successfully discriminated enantiomers, showing stronger interaction between the selector and this compound. researchgate.net |
| HPLC | Formation of diastereomeric derivatives with a chiral reagent, followed by separation on a chromatographic column. researchgate.net | Quantifies enantiomeric impurity with a limit of quantitation of 0.04%. researchgate.net |
| Electrochemical Sensing | A chiral-modified electrode shows different electrochemical responses (peak current, potential) to each enantiomer. sci-hub.se | Observed a peak current ratio (L-Tyr/D-Tyr) of 1.70, indicating preferential binding to this compound. sci-hub.se |
| Optical Nanosensors | Chiral-capped nanoparticles interact differently with enantiomers, causing a measurable change in an optical signal (e.g., resonance scattering). nih.gov | NALC-Ag NPs showed a decreased signal only for this compound, with a detection limit of 0.0860 µg/mL. nih.gov |
Crystallization Kinetics and Chiral Enhancement Phenomena in Racemic Tyrosine Solutions
The physical behavior of D- and this compound in solution, particularly during crystallization, reveals unexpected differences between the enantiomers. Research into the crystallization of racemic (Dthis compound) solutions has uncovered phenomena that could have implications for understanding the origins of homochirality in biological systems.
Studies have reported a notable difference in the solubility and crystallization rates of the two isomers in water. nih.govresearchgate.net A supersaturated 10 mM solution of this compound at 20°C was found to crystallize much more slowly than a D-tyrosine solution under the same conditions. nih.govresearchgate.netresearchgate.net Consequently, the saturated solution of this compound was more concentrated than that of D-tyrosine. nih.govresearchgate.net
When a supersaturated racemic (Dthis compound) solution is allowed to crystallize, a chiral enhancement effect is observed. The precipitate that forms consists predominantly of D-tyrosine and Dthis compound, which leads to an enrichment of the remaining solution with this compound. nih.govresearchgate.net This process of preferential crystallization from a racemic mixture demonstrates that physical processes can lead to chiral selection and the concentration of one enantiomer. nih.govresearchgate.net This high degree of cooperativity in the nucleation and crystallization process might be attributed to minute energy differences between the D- and L-enantiomers. nih.govresearchgate.net
Table 3: Crystallization Behavior of Tyrosine Isomers in Aqueous Solution
| Condition | Observation | Reference |
|---|---|---|
| Supersaturated this compound Solution | Crystallizes much more slowly than D-Tyrosine. | nih.govresearchgate.netresearchgate.net |
| Supersaturated D-Tyrosine Solution | Crystallizes much faster than this compound. | nih.govresearchgate.netresearchgate.net |
| Saturated Solution Concentration | The concentration of this compound is higher than that of D-Tyrosine. | nih.govresearchgate.net |
| Crystallization from Racemic (Dthis compound) Solution | Precipitate is predominantly D-Tyrosine and Dthis compound, leaving the solution enriched in this compound. | nih.govresearchgate.net |
Biosynthetic and Catabolic Pathways of Tyrosine
Phenylalanine Hydroxylation Pathway to Tyrosine
In mammals, the primary route for tyrosine biosynthesis is through the hydroxylation of the essential amino acid phenylalanine. wikipedia.org This conversion is a critical metabolic step, as phenylalanine's only significant role, aside from its incorporation into proteins, is to serve as a precursor for tyrosine. davuniversity.org This process effectively makes tyrosine a non-essential amino acid, provided that dietary intake of phenylalanine is sufficient. davuniversity.org The reaction is catalyzed by the enzyme phenylalanine hydroxylase and is considered irreversible. davuniversity.org This pathway is predominantly active in the liver. davuniversity.orgpharmaguideline.com
Role of Phenylalanine Hydroxylase
Phenylalanine hydroxylase (PAH) is the central enzyme in this pathway, belonging to the biopterin-dependent aromatic amino acid hydroxylases class of monooxygenases. wikipedia.org It facilitates the addition of a hydroxyl group to the para-position of phenylalanine's aromatic ring, thereby forming tyrosine. pharmaguideline.comwikipedia.org The reaction involves the incorporation of one atom of molecular oxygen into phenylalanine, while the other oxygen atom is reduced to water. davuniversity.orgwikipedia.org PAH is a non-heme iron-containing enzyme. wikipedia.org The activity of this enzyme is the rate-limiting step in the catabolism of phenylalanine. wikipedia.org
Cofactor Dependencies in Phenylalanine Hydroxylation Research
The catalytic activity of phenylalanine hydroxylase is critically dependent on the cofactor tetrahydrobiopterin (B1682763) (BH4). wikipedia.orgmedlineplus.gov During the hydroxylation reaction, BH4 is oxidized to quinonoid dihydrobiopterin. researchgate.net For the enzymatic cycle to continue, BH4 must be regenerated. This regeneration is accomplished by the enzyme dihydropteridine reductase, which utilizes NADPH to reduce dihydrobiopterin back to its active tetrahydrobiopterin form. davuniversity.orgpharmaguideline.com Research has shown that BH4 not only participates in the catalytic mechanism but can also act as a pharmacological chaperone, helping to correct the misfolding of the PAH enzyme that can occur due to genetic mutations. oup.com The interplay between the concentrations of the substrate (phenylalanine) and the cofactor (BH4) is complex, with studies indicating that at high concentrations, both can cause substrate inhibition of the enzyme's activity. oup.com
| Key Component | Function in Phenylalanine Hydroxylation |
| Phenylalanine | The initial substrate that is converted to tyrosine. davuniversity.org |
| Phenylalanine Hydroxylase (PAH) | The primary enzyme that catalyzes the hydroxylation reaction. wikipedia.org |
| Tetrahydrobiopterin (BH4) | An essential cofactor that is oxidized during the reaction. wikipedia.orgmedlineplus.gov |
| Dihydropteridine Reductase | An enzyme that regenerates BH4 for subsequent reactions. pharmaguideline.com |
| NADPH | Provides the reducing equivalents for the regeneration of BH4. davuniversity.org |
| Molecular Oxygen | Provides the hydroxyl group that is added to phenylalanine. davuniversity.orgwikipedia.org |
Arogenate Pathway for Tyrosine Synthesis in Microorganisms and Plants
In most plants and microorganisms, tyrosine is synthesized via the arogenate pathway, which is an extension of the shikimate pathway. wikipedia.orgbioone.org This pathway represents an alternative route to the 4-hydroxyphenylpyruvate pathway. researchgate.net The process begins with the intermediate prephenate, which is transaminated to form arogenate. researchgate.net Arogenate then serves as the direct precursor to tyrosine. bioone.org This pathway is essential for producing not only tyrosine for protein synthesis but also for a vast array of specialized plant metabolites. researchgate.netnih.gov
Enzymatic Regulation within the Arogenate Pathway (e.g., Arogenate Dehydrogenase)
The conversion of arogenate to tyrosine is catalyzed by the enzyme arogenate dehydrogenase (ADH). bioone.orgcreative-proteomics.com This step is a critical regulatory point in the pathway. researchgate.net In many plant species, arogenate dehydrogenase is subject to tight negative feedback inhibition by tyrosine. researchgate.net This feedback loop allows the cell to precisely control the intracellular concentration of tyrosine, ensuring that production is curtailed when sufficient levels are present. researchgate.netoup.com This regulation is crucial for managing the flow of carbon through the pathway, partitioning it between the synthesis of tyrosine and phenylalanine. oup.com
Tyrosine Catabolism and Degradation Pathways
The breakdown of tyrosine is a multi-step process that ultimately converts the amino acid into metabolites that can enter central metabolic cycles. pharmaguideline.comreactome.org The primary products of tyrosine degradation are fumarate, which is glucogenic, and acetoacetate, which is ketogenic. reactome.org Consequently, tyrosine is classified as both a glucogenic and ketogenic amino acid. davuniversity.orgpharmaguideline.com The entire catabolic pathway primarily occurs in the liver. davuniversity.orgpharmaguideline.com The process begins with the deamination of tyrosine, followed by a series of enzymatic reactions that cleave the aromatic ring and process the resulting carbon skeleton. davuniversity.orgreactome.org
Tyrosine Aminotransferase (TAT) as a Rate-Limiting Enzyme in Degradation
The initial and rate-limiting step in the catabolism of tyrosine is catalyzed by the enzyme tyrosine aminotransferase (TAT). wikipedia.orgelifesciences.org This pyridoxal phosphate (B84403) (PLP)-dependent enzyme transfers the amino group from tyrosine to α-ketoglutarate. wikipedia.org This transamination reaction yields 4-hydroxyphenylpyruvate and glutamate. wikipedia.org The activity of TAT is the committed step for tyrosine degradation, and its regulation is crucial for controlling the flux through this catabolic pathway. elifesciences.orgnih.gov A deficiency in TAT activity leads to an accumulation of tyrosine in the blood, a condition known as type II tyrosinemia. wikipedia.org
| Pathway Step | Enzyme | Substrate | Product(s) | Significance |
| Initiation of Catabolism | Tyrosine Aminotransferase (TAT) wikipedia.org | L-Tyrosine (B559521), α-ketoglutarate wikipedia.org | 4-hydroxyphenylpyruvate, L-glutamate wikipedia.org | Rate-limiting step in tyrosine degradation. elifesciences.org |
| Intermediate Step 1 | 4-hydroxyphenylpyruvate dioxygenase davuniversity.org | 4-hydroxyphenylpyruvate davuniversity.org | Homogentisate davuniversity.org | Cleavage of the aromatic ring precursor. |
| Intermediate Step 2 | Homogentisate 1,2-dioxygenase davuniversity.org | Homogentisate davuniversity.org | 4-maleylacetoacetate davuniversity.org | Ring opening of the aromatic structure. |
| Final Products | Multiple Enzymes | Intermediates | Fumarate, Acetoacetate reactome.org | Entry into the citric acid cycle for energy. researchgate.net |
Metabolic Fates of Tyrosine Degradation Products (e.g., Acetoacetate, Fumarate)
The catabolism of the amino acid tyrosine culminates in the production of two key intermediates: acetoacetate and fumarate. reactome.org These molecules serve as critical links between amino acid degradation and central energy-yielding metabolic pathways. The dual nature of its breakdown products classifies tyrosine as both a glucogenic and ketogenic amino acid. reactome.orgdavuniversity.org
Acetoacetate , a ketone body, is primarily generated in the liver. It can be converted into acetyl-CoA, which then enters the citric acid cycle (also known as the Krebs cycle) for energy production. Alternatively, during periods of fasting or low carbohydrate availability, acetoacetate and other ketone bodies can be transported from the liver to other tissues, such as the brain and heart, to be used as an alternative energy source. youtube.com The conversion of acetoacetate to acetyl-CoA is a pivotal step that allows the carbon skeleton of tyrosine to be completely oxidized for ATP synthesis.
Fumarate is an intermediate of the citric acid cycle. youtube.com Its production from tyrosine catabolism allows for the replenishment of the citric acid cycle intermediates, a process known as anaplerosis. By entering the citric acid cycle directly, fumarate contributes to the synthesis of glucose through gluconeogenesis, hence the glucogenic nature of tyrosine. researchgate.net The enzyme fumarylacetoacetate hydrolase catalyzes the final step of tyrosine degradation, cleaving fumarylacetoacetate into fumarate and acetoacetate.
The metabolic fates of these degradation products are summarized in the table below:
| Degradation Product | Metabolic Pathway | Primary Function |
| Acetoacetate | Ketone body metabolism, Citric acid cycle (as Acetyl-CoA) | Energy source, particularly during fasting |
| Fumarate | Citric acid cycle, Gluconeogenesis | Energy production, Glucose synthesis |
Interdependence of Phenylalanine and Tyrosine Metabolism
The metabolic pathways of phenylalanine and tyrosine are intricately linked, with phenylalanine serving as the direct precursor for tyrosine synthesis in humans and other animals. davuniversity.orgpharmaguideline.com Phenylalanine is classified as an essential amino acid, meaning it must be obtained from the diet, while tyrosine is considered a non-essential amino acid because it can be synthesized in the body. nih.gov
The primary metabolic fate of phenylalanine, beyond its incorporation into proteins, is its conversion to tyrosine. davuniversity.org This irreversible reaction is catalyzed by the enzyme phenylalanine hydroxylase. pharmaguideline.com The reaction requires the cofactor tetrahydrobiopterin (BH4) and molecular oxygen. davuniversity.org In this process, one atom of oxygen is incorporated into phenylalanine to form the hydroxyl group of tyrosine, while the other oxygen atom is reduced to water. davuniversity.org
This conversion is significant because the degradation of phenylalanine proceeds through the tyrosine catabolic pathway. pharmaguideline.com Therefore, a single pathway is responsible for the breakdown of both of these aromatic amino acids. davuniversity.org The dietary intake of tyrosine can reduce the requirement for phenylalanine, a phenomenon referred to as the "sparing action" of tyrosine on phenylalanine. davuniversity.orgpharmaguideline.com
The interdependence of these two amino acids is clinically significant. The genetic disorder phenylketonuria (PKU) is caused by a deficiency in the enzyme phenylalanine hydroxylase, leading to an inability to convert phenylalanine to tyrosine. davuniversity.org This results in the accumulation of phenylalanine and its metabolites, causing severe neurological damage if left untreated.
Tyrosine Metabolism in Specific Biological Contexts
Microbial Tyrosine Metabolism Research (e.g., Escherichia coli)
Escherichia coli has been a focal point of research for the microbial production of this compound due to its well-characterized genetics and metabolic pathways. asm.org The biosynthesis of this compound in E. coli begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). nih.gov A series of enzymatic reactions then leads to the formation of chorismate, a key branch-point intermediate in the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.gov
Metabolic engineering strategies have been extensively employed to enhance this compound production in E. coli. These approaches often involve:
Overexpression of key biosynthetic enzymes : Increasing the levels of enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) and chorismate mutase-prephenate dehydrogenase can drive the metabolic flux towards tyrosine. nih.gov
Alleviation of feedback inhibition : The activity of several enzymes in the tyrosine biosynthetic pathway, including DAHPS and chorismate mutase-prephenate dehydrogenase, is inhibited by the end-product, this compound. nih.gov Engineering feedback-resistant versions of these enzymes is a common strategy to increase production.
Pathway optimization : Researchers have identified and addressed bottlenecks in the biosynthetic pathway. For instance, replacing the native E. coli enzyme YdiB with its paralog AroE has been shown to relieve a bottleneck and improve the production of shikimate, a tyrosine precursor. asm.org
Studies have also investigated the cellular response of E. coli to tyrosine and its analogs. For example, the non-protein amino acid meta-tyrosine (m-Tyr), produced under oxidative stress, has been shown to be toxic to E. coli. nih.gov Research has revealed that m-Tyr can interfere with amino acid metabolism and lead to the formation of protein aggregates. nih.gov
Tyrosine Metabolism in Model Organisms (e.g., Drosophila melanogaster)
The fruit fly, Drosophila melanogaster, has emerged as a valuable model organism for studying the systemic effects of tyrosine metabolism. Research in Drosophila has provided insights into how tyrosine catabolism is regulated and its impact on metabolic homeostasis, development, and even lifespan. biologists.com
Studies have shown that the expression of enzymes involved in the tyrosine degradation pathway in the Drosophila epidermis is regulated by dietary protein levels. biologists.com For instance, high-protein diets lead to the upregulation of 4-hydroxyphenylpyruvate dioxygenase (Hpd), a key enzyme in tyrosine catabolism. biologists.com This response is crucial for the organism to cope with high levels of internal tyrosine and maintain metabolic homeostasis. biologists.com The regulation of Hpd expression involves the insulin (B600854)/IGF-1 signaling pathway and the AMPK-FoxO axis. biologists.com
Furthermore, investigations into the aging process in Drosophila have implicated the tyrosine degradation pathway as a regulator of longevity. elifesciences.orgnih.gov Downregulation of enzymes in this pathway, either throughout the body or specifically in neurons, has been shown to significantly extend the lifespan of the flies. elifesciences.orgnih.gov This lifespan extension is associated with an increase in the levels of tyrosine and tyrosine-derived neuromediators such as dopamine (B1211576). elifesciences.org Conversely, the levels of enzymes in the tyrosine degradation pathway tend to increase with age in wild-type flies. elifesciences.orgnih.gov
The gene encoding tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, is known as pale (ple) in Drosophila. nih.gov Mutations in this gene can lead to decreased locomotor activity, highlighting the importance of proper tyrosine metabolism for normal physiological function. nih.gov
Enzymology and Receptor Mediated Tyrosine Function
Tyrosine Hydroxylase (TyrH) Dynamics and Regulation
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). nih.govnih.govwikipedia.org It catalyzes the conversion of L-tyrosine (B559521) to L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.org The regulation of TH is a complex process crucial for maintaining appropriate levels of these vital neurotransmitters and hormones. nih.govphysiology.org
The activity of tyrosine hydroxylase (TH) is intricately regulated through a variety of mechanisms to ensure precise control over catecholamine synthesis. nih.gov These regulatory processes include transcriptional regulation of TH mRNA levels, alternative RNA splicing, and modulation of RNA stability. nih.gov Additionally, translational control and enzyme stability play a role in determining the steady-state levels of active TH protein. nih.gov
The enzyme's activity is also subject to allosteric modulation and feedback inhibition by its catecholamine end-products. nih.gov Furthermore, phosphorylation-dependent activation by several kinase systems provides another layer of acute regulation. nih.gov The complexity of these regulatory mechanisms allows for tissue-specific differences in the control of catecholamine biosynthesis. nih.gov
TH activity relies on its cofactors, tetrahydrobiopterin (B1682763) and molecular oxygen. physiology.org The enzyme itself is a tetramer composed of four identical subunits. bio-techne.com Each subunit consists of an N-terminal regulatory domain, a central catalytic domain, and a C-terminal coiled-coil domain responsible for the tetramer formation. bio-techne.com Four isoforms of TH exist due to alternative mRNA splicing within the regulatory domain, allowing for tissue-specific signaling specificity. bio-techne.com
Phosphorylation is a key mechanism for the short-term regulation of tyrosine hydroxylase (TH) activity. ki.se The N-terminal regulatory domain of TH contains several serine residues that are targets for various protein kinases. nih.govnih.gov In mammalian TH, four primary phosphorylation sites have been identified: Ser8, Ser19, Ser31, and Ser40. physiology.orgplos.org
The phosphorylation status of these sites is controlled by a range of protein kinases, including protein kinase A (PKA), protein kinase C (PKC), calcium/calmodulin-dependent protein kinase II (CaMKII), and mitogen-activated protein kinases (MAPKs) like ERK1/2. ki.seplos.org Conversely, protein phosphatases, primarily protein phosphatase 2A (PP2A), dephosphorylate these serine residues. plos.orguva.nl
Phosphorylation at different sites has distinct effects on TH activity:
Ser40: Phosphorylation at Ser40, primarily by PKA, significantly increases TH activity and is considered a critical step in the activation of the enzyme. nih.govplos.orgcapes.gov.br This phosphorylation alleviates feedback inhibition by catecholamines. nih.govwikipedia.org
Ser31: Phosphorylation at Ser31 also enhances TH activity, although to a lesser degree than Ser40 phosphorylation. nih.govcapes.gov.br
Ser19 and Ser8: Phosphorylation at Ser19 and Ser8 does not directly affect TH activity. nih.govcapes.gov.brsinobiological.comantibodies-online.com However, a phenomenon known as hierarchical phosphorylation occurs, where the phosphorylation of Ser19 can increase the rate of Ser40 phosphorylation, thereby indirectly boosting enzyme activity. nih.govcapes.gov.br
Studies have shown that endothelin-1 (B181129) and -3 can modulate TH activity by increasing the phosphorylation of Ser19, Ser31, and Ser40 sites in certain brain regions. conicet.gov.ar The interplay between different kinases and phosphatases allows for a highly nuanced and context-dependent regulation of TH activity in response to various cellular signals. plos.org
| Phosphorylation Site | Effect on TH Activity | Primary Kinases | Primary Phosphatase |
| Ser40 | Significant increase | PKA, CaMKII, ERK1/2 | PP2A |
| Ser31 | Moderate increase | ERK1/2, CaMKII | PP2A |
| Ser19 | No direct effect; promotes Ser40 phosphorylation | CaMKII | PP2A |
| Ser8 | No direct effect |
Tyrosine hydroxylase (TH) is subject to feedback inhibition by the end-products of the catecholamine biosynthetic pathway, namely dopamine, norepinephrine, and epinephrine. nih.govuib.no This regulatory mechanism is crucial for maintaining homeostasis of catecholamine levels within neurons and the adrenal medulla. figshare.com The catecholamines inhibit TH by binding competitively with the cofactor tetrahydrobiopterin (BH4). uib.no
The binding of dopamine to TH induces a conformational change in the enzyme, which involves the N-terminal α-helix (residues 39-58) interacting with the active site, effectively locking dopamine in place and reinforcing the inhibition. uib.no This inhibition is significantly relieved upon phosphorylation of the Ser40 residue in the regulatory domain. nih.govuib.no Phosphorylation of Ser40 by kinases like PKA causes the N-terminal α-helix to detach from the active site, allowing dopamine to dissociate and thereby activating the enzyme. uib.no The affinity of dopamine for TH is reduced by as much as 300-fold when the enzyme is phosphorylated at Ser40. nih.gov
Research indicates that catecholamines inhibit TH by binding to two distinct sites. One site is the active site, where binding is irreversible and is relieved by Ser40 phosphorylation. figshare.com The other site allows for reversible binding, irrespective of the phosphorylation status of Ser40. figshare.com Both of these binding sites appear to be located within the active site of the enzyme. figshare.com The dimer is considered the fundamental regulatory unit for this catecholamine inhibition. figshare.com
The activity of tyrosine hydroxylase (TH) is also modulated through interactions with various other proteins. nih.govsinobiological.com These interactions can involve other enzymes within the catecholamine or tetrahydrobiopterin synthesis pathways, as well as structural proteins that act as chaperones. nih.govantibodies-online.com
One of the most well-studied interactions is with the 14-3-3 family of proteins. nih.gov These proteins bind to TH in a phosphorylation-dependent manner, specifically when TH is phosphorylated at the Ser19 residue. nih.gov The binding of 14-3-3 proteins to phosphorylated TH can have several consequences:
Activation: 14-3-3 proteins can activate TH, although the extent of activation can vary depending on the specific 14-3-3 isoform. nih.gov
Protection from Dephosphorylation: The binding of 14-3-3 proteins strongly inhibits the dephosphorylation of Ser19, suggesting a role in maintaining the enzyme in a state that is primed for subsequent activation via Ser40 phosphorylation. nih.gov
TH also interacts with the protein responsible for transporting dopamine into secretory vesicles. nih.govsinobiological.com Furthermore, the binding of TH to cellular membranes, which can influence its activity, is thought to be regulated by a three-way interaction involving 14-3-3 proteins, the N-terminal region of TH, and negatively charged membrane surfaces. wikipedia.org
Tyrosine Phenol-Lyase (TPL) in Biocatalysis and Degradation
Tyrosine phenol-lyase (TPL), also known as β-tyrosinase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes a variety of reactions involving this compound and its analogs. nih.govoup.com It is primarily found in enteric bacteria. nih.gov TPL is a homotetrameric enzyme, with each active site being composed of residues from two adjacent subunits of a catalytic dimer. nih.govnih.gov
Tyrosine phenol-lyase (TPL) is a versatile enzyme that catalyzes several types of reactions, including α,β-elimination, β-replacement, and racemization. jst.go.jp The catalytic mechanism for these reactions involves a series of steps centered around the PLP cofactor. nih.govnih.gov
α,β-Elimination Reaction:
The primary physiological reaction catalyzed by TPL is the reversible α,β-elimination of this compound to produce phenol (B47542), pyruvate (B1213749), and ammonia. nih.govresearchgate.net The mechanism proceeds as follows:
Formation of the external aldimine: The internal aldimine, formed between PLP and an active site lysine (B10760008) residue (Lys257), is replaced by the substrate (this compound) to form an external aldimine. nih.govacs.org
Cα-proton abstraction: The Cα-proton of the substrate is abstracted by a basic residue, typically the PLP-binding Lys257, leading to the formation of a quinonoid intermediate. nih.govacs.org
Protonation and elimination: The Cγ atom of the substrate is protonated by a catalytic residue (Tyr71 from the adjacent subunit), and the Cβ-Cγ bond is cleaved, resulting in the elimination of phenol and the formation of an α-aminoacrylate intermediate. nih.govacs.org
Hydrolysis and regeneration: The α-aminoacrylate intermediate is hydrolyzed to pyruvate and ammonia, and the enzyme is regenerated to its initial state. nih.gov
β-Replacement Reaction:
TPL can also catalyze β-replacement reactions. jst.go.jp In this type of reaction, the phenol group of this compound is replaced by another nucleophile. For instance, if catechol is present in the reaction mixture, it can replace the phenol group to synthesize L-DOPA. researchgate.net The mechanism is similar to the elimination reaction up to the formation of the α-aminoacrylate intermediate. At this stage, instead of hydrolysis, a new nucleophile attacks the intermediate, leading to the synthesis of a new amino acid. jst.go.jp This catalytic promiscuity makes TPL a valuable tool in biocatalysis for the synthesis of various this compound derivatives. nih.govresearchgate.net
| Reaction Type | Substrate(s) | Product(s) | Key Mechanistic Feature |
| α,β-Elimination | This compound | Phenol, Pyruvate, Ammonia | Cleavage of the Cβ-Cγ bond and elimination of the phenol group. nih.gov |
| β-Replacement | This compound, Nucleophile (e.g., Catechol) | New amino acid (e.g., L-DOPA), Phenol | Replacement of the phenol group with a different nucleophile. jst.go.jp |
| Racemization | L-Alanine or D-Alanine | D-Alanine or L-Alanine | Reversible abstraction and re-addition of the Cα proton. jst.go.jp |
Biotechnological Applications of TPL in Tyrosine Synthesis
Tyrosine phenol-lyase (TPL) is a pyridoxal-5'-phosphate (PLP) dependent enzyme with considerable biotechnological interest. jmb.or.krnih.gov It catalyzes the reversible conversion of this compound to phenol, pyruvate, and ammonia. ontosight.ai This catalytic activity has been harnessed for the synthesis of valuable aromatic amino acids. jmb.or.kr
One of the key applications of TPL is in the production of L-DOPA (L-3,4-dihydroxyphenylalanine), a primary therapeutic agent for Parkinson's disease. jmb.or.krnih.gov By substituting phenol with catechol in the reverse reaction, TPL can efficiently synthesize L-DOPA. nih.gov The enzyme's broad substrate specificity also allows for the generation of other useful compounds, including fluorosubstituted tyrosines and naphthol-containing amino acids. jmb.or.krcalstate.edu
Research has focused on enhancing the stability and efficiency of TPL for industrial applications. Techniques like DNA shuffling have been employed to create mutant TPL variants with improved thermostability and tolerance to denaturants like phenol and pyrocatechol (B87986). jmb.or.kr For instance, a thermostable TPL from Symbiobacterium toebii has shown greater stability against pyrocatechol compared to the enzyme from Citrobacter freundii. jmb.or.kr Furthermore, fusing self-assembling peptides to the C-terminus of TPL has been shown to improve enzyme activity and thermostability, leading to significantly higher L-DOPA production. nih.gov
Table 1: Biotechnological Applications and Enhancements of Tyrosine Phenol-Lyase (TPL)
| Application/Enhancement | Description | Key Findings |
|---|---|---|
| L-DOPA Synthesis | TPL catalyzes the synthesis of L-DOPA from catechol, pyruvate, and ammonia. nih.gov | Fusion of the EAK16 peptide to TPL resulted in a 201% improvement in L-DOPA titer. nih.gov |
| Synthesis of Unnatural Amino Acids | TPL can be used to synthesize novel amino acids, such as those containing naphthol. calstate.edu | Enzymatic synthesis of a naphthol-containing amino acid in a single step has been demonstrated. calstate.edu |
| Enhanced Thermostability | Genetic engineering techniques like DNA shuffling have been used to create more heat-stable TPL variants. jmb.or.kr | A mutant TPL (A13V) retained about 60% of its activity at 76°C, whereas the wild-type lost over 80%. jmb.or.kr |
| Improved Denaturant Tolerance | Efforts have been made to increase TPL's resistance to substrates that can act as protein denaturants. jmb.or.kr | The A13V mutant TPL exhibited about 50% activity in the presence of 3 M urea, while the wild-type was almost completely inactive. jmb.or.kr |
Protein Tyrosine Kinases (PTKs) and Tyrosine Phosphorylation
Tyrosine phosphorylation is a critical post-translational modification where a phosphate (B84403) group is added to a tyrosine residue of a protein. wikipedia.orgthermofisher.com This process is catalyzed by enzymes known as protein tyrosine kinases (PTKs) and is fundamental to signal transduction and the regulation of enzymatic activity. wikipedia.organnualreviews.org PTKs transfer the γ-phosphate from ATP to the hydroxyl group of tyrosine residues. wikipedia.organnualreviews.org Although tyrosine phosphorylation accounts for a small fraction of total protein phosphorylation compared to serine and threonine phosphorylation, it plays a crucial role in maintaining cellular function and homeostasis. nih.gov The human genome contains 90 genes that encode for PTKs. nih.gov
PTKs are broadly classified into two main categories: receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). annualreviews.orgresearchgate.net Both classes are pivotal in controlling a wide array of cellular processes. ontosight.ai
Receptor Tyrosine Kinase (RTK) Signaling Mechanisms
Receptor tyrosine kinases are transmembrane proteins that act as receptors for various signaling molecules like growth factors, cytokines, and hormones. jove.commdpi.com An RTK typically consists of an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular domain with intrinsic tyrosine kinase activity. jove.commdpi.com
The activation of RTKs generally follows a canonical mechanism of ligand-induced dimerization. mdpi.com The binding of a ligand to the extracellular domain induces a conformational change that facilitates the dimerization of two receptor monomers. jove.commdpi.com This dimerization brings the intracellular kinase domains into close proximity, enabling a process called trans-autophosphorylation, where the kinase domain of one monomer phosphorylates tyrosine residues on the activation loop of the other. jove.com This phosphorylation event activates the kinase domains, allowing them to phosphorylate other intracellular signaling proteins. jove.com These newly created phosphotyrosine residues serve as docking sites for downstream signaling proteins containing specific recognition domains, such as Src Homology 2 (SH2) or Phospho-Tyrosine Binding (PTB) domains. jove.comnih.gov The recruitment of these proteins initiates various downstream signaling cascades, including the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway. mdpi.commdpi.com
Non-Receptor Tyrosine Kinase Functions
Non-receptor tyrosine kinases (nRTKs) are cytosolic enzymes that lack a transmembrane domain. wikipedia.orgnih.gov There are 32 identified nRTKs in human cells, which are critical components in regulating the immune system and various cellular functions such as cell growth, proliferation, differentiation, adhesion, and migration. wikipedia.org
NRTKs relay intracellular signals that often originate from extracellular receptors that lack intrinsic kinase activity. nih.gov They possess a shared kinase domain and often contain other protein-protein interaction domains like SH2 and SH3. nih.gov The regulation of nRTK activity is primarily controlled by tyrosine phosphorylation. wikipedia.org Phosphorylation of tyrosine residues within the activation loop, often through trans-autophosphorylation or by other kinases, typically increases enzymatic activity. researchgate.netwikipedia.org
NRTKs are classified into several families, including Src, Jak, Abl, and Fak, each with distinct cellular functions. genenames.org For example, the Src family is involved in regulating cell growth and differentiation, while the Jak family is crucial for cytokine signaling. genenames.org The FAK family plays a critical role in cell motility. mdpi.com
Tyrosine Phosphorylation in Cellular Signal Transduction
Tyrosine phosphorylation is a key mechanism for transmitting signals within a cell and for regulating cellular activities in response to both internal and external stimuli. wikipedia.orgsinobiological.com This reversible modification of proteins on tyrosine residues is a fundamental signaling mechanism that governs a multitude of cellular processes. nih.gov
The phosphorylation of tyrosine residues can alter a protein's enzymatic activity, change its subcellular localization, and create binding sites for other proteins. annualreviews.orgresearchgate.net This allows for the propagation of signals from the cell surface to the cytoplasm and into the nucleus, where it can modulate gene expression. wikipedia.orgwikipedia.org Key cellular functions regulated by tyrosine phosphorylation include:
Cell Growth and Proliferation: Signaling through growth factor receptors, which are often RTKs, heavily relies on tyrosine phosphorylation to initiate pathways like the Ras-MAPK cascade that drive cell division. wikipedia.orgnih.gov
Cell Adhesion and Migration: The phosphorylation of proteins at focal adhesions, which are cellular structures involved in cell-matrix interactions, is crucial for cell movement. wikipedia.orgmdpi.com
Gene Regulation: Tyrosine phosphorylation can influence the activity of transcription factors, thereby controlling which genes are expressed. wikipedia.org
Metabolic Regulation: The insulin (B600854) receptor, an RTK, uses tyrosine phosphorylation to signal for the uptake and utilization of glucose. wikipedia.org
The binding of signaling molecules to RTKs triggers autophosphorylation, which then leads to the recruitment and activation of various downstream effector proteins, propagating the signal through cascades of phosphorylation events. spandidos-publications.com
Dephosphorylation Processes Mediated by Tyrosine Phosphatases
The process of tyrosine phosphorylation is tightly regulated and reversible, with protein tyrosine phosphatases (PTPs) acting as the counterbalance to PTKs. wikipedia.org PTPs are enzymes that catalyze the removal of phosphate groups from phosphotyrosine residues through hydrolysis. creative-diagnostics.com This dephosphorylation is crucial for terminating signaling events and maintaining cellular homeostasis. nih.govnih.gov
PTPs are a diverse family of enzymes that exhibit specificity for their substrates. creative-diagnostics.com They are broadly classified into two main categories:
Classical PTPs: These enzymes specifically dephosphorylate phosphotyrosine residues and are characterized by a conserved catalytic domain containing an essential cysteine residue. creative-diagnostics.commdpi.com They can be either transmembrane (receptor-like) or intracellular (non-receptor). nih.gov
Dual-Specificity Phosphatases (DSPs): These phosphatases can dephosphorylate not only phosphotyrosine but also phosphoserine and phosphothreonine residues. mdpi.compnas.org
PTPs play a critical role in regulating the duration and intensity of signaling pathways initiated by PTKs. nih.gov For example, they are involved in turning off the MAPK signaling pathway by dephosphorylating the activated kinases. pnas.org The balanced activity between PTKs and PTPs is essential for normal cellular function, and any disruption in this balance can lead to abnormal cell signaling. nih.govpnas.org
Table 2: Comparison of PTKs and PTPs
| Feature | Protein Tyrosine Kinases (PTKs) | Protein Tyrosine Phosphatases (PTPs) |
|---|---|---|
| Primary Function | Adds a phosphate group to a tyrosine residue (phosphorylation). wikipedia.org | Removes a phosphate group from a phosphotyrosine residue (dephosphorylation). creative-diagnostics.com |
| Catalytic Mechanism | Transfers the γ-phosphate from ATP to the protein substrate. annualreviews.org | Hydrolyzes the phosphate group from the protein substrate. thermofisher.comcreative-diagnostics.com |
| Effect on Signaling | Typically activates or initiates a signaling cascade. wikipedia.org | Typically terminates or dampens a signaling cascade. pnas.org |
| Main Classes | Receptor Tyrosine Kinases (RTKs) and Non-Receptor Tyrosine Kinases (nRTKs). annualreviews.org | Classical PTPs and Dual-Specificity Phosphatases (DSPs). mdpi.com |
| Cellular Role | Regulates cell growth, proliferation, differentiation, and metabolism. ontosight.ai | Maintains cellular homeostasis and terminates signaling pathways. nih.govnih.gov |
Neurochemical and Neurobiological Roles of Tyrosine
Research on Tyrosine and Neurotransmitter Homeostasis under Stressful Conditions
Acute stress can lead to the depletion of catecholamine neurotransmitters, such as norepinephrine (B1679862) and dopamine (B1211576), in the brain, which can in turn disrupt behavior. nih.govdtic.mil Research suggests that tyrosine supplementation may help to mitigate these effects by providing the necessary precursor to replenish these depleted neurotransmitters. nih.govcaldic.com
Studies in both animals and humans have shown that administering tyrosine before exposure to acute stressors can help to counteract the negative behavioral and neurochemical consequences. nih.govnih.gov For instance, in rats subjected to stress, tyrosine administration was found to prevent the depletion of central catecholamines. nih.gov In humans, tyrosine supplementation has been observed to reduce symptoms and performance impairments associated with exposure to cold and hypoxia. nih.gov The proposed mechanism is that by increasing the availability of tyrosine, the brain can maintain the synthesis of catecholamines even under high-demand conditions, thus preserving neurotransmitter homeostasis and preventing performance decrements. caldic.com
Cognitive Function and Tyrosine Supplementation Research
Given its role as a catecholamine precursor, tyrosine has been the subject of extensive research regarding its potential to enhance cognitive function, particularly in stressful situations. gssiweb.orgoup.com
A significant body of research indicates that tyrosine supplementation can buffer the negative impacts of acute stress on cognitive functions like working memory and decision-making. gssiweb.orgmindlabpro.com Studies have consistently shown that tyrosine can attenuate stress-induced declines in these cognitive domains. gssiweb.org
For example, research has demonstrated that tyrosine supplementation can improve working memory performance during exposure to cold stress. nih.govresearchgate.net One study found that tyrosine mitigated decrements in a match-to-sample memory task in individuals exposed to cold. nih.gov Other research has pointed to improvements in decision-making and attentional focus in stressful environments following tyrosine ingestion. gssiweb.orgtandfonline.com These findings suggest that by supporting catecholamine levels, tyrosine helps to maintain cognitive performance when it would otherwise be compromised by stress. mindlabpro.comexamine.com
Research has also explored the effects of tyrosine supplementation on mathematical processing abilities. Some studies have reported favorable outcomes, suggesting that tyrosine can enhance aspects of mathematical calculations. oup.comalerrt.org For instance, improvements in addition and subtraction tasks have been noted in some research contexts. tandfonline.comresearchgate.net However, it is important to note that not all studies have found a significant effect of tyrosine on mathematical performance, with some reporting no change in arithmetic task performance. researchgate.net The variability in these findings may be due to differences in the nature of the stressor, the complexity of the mathematical task, and individual differences among participants.
Interactive Table: Summary of Research Findings on Tyrosine and Cognitive Function
| Cognitive Domain | Condition | Reported Effect of Tyrosine Supplementation |
|---|---|---|
| Working Memory | Acute Stress (e.g., cold, sleep deprivation) | Improved performance, mitigation of stress-induced decrements. gssiweb.orgnih.govresearchgate.nettandfonline.comalerrt.orgresearchgate.net |
| Decision-Making | Acute Stress | Improved performance. tandfonline.comalerrt.orgresearchgate.net |
| Mathematical Processing | Stressful Conditions | Mixed findings; some studies report improvements in tasks like addition and subtraction, while others show no effect. researchgate.nettandfonline.comoup.comalerrt.orgresearchgate.net |
| Attentional Focus | Stressful Conditions | Improved performance. gssiweb.org |
Tyrosine Metabolism in Neurodegenerative Disease Research
The metabolism of the amino acid tyrosine is integral to the synthesis of several key neurotransmitters, and its dysregulation has been increasingly implicated in the pathogenesis of various neurodegenerative diseases. Research into the metabolic pathways of tyrosine offers critical insights into disease mechanisms and potential therapeutic targets.
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.govnih.gov Emerging evidence suggests a significant link between tyrosine metabolism and the pathological cascades of AD.
The phosphorylation of tau protein, a critical event in the formation of NFTs, is not limited to serine and threonine residues; tyrosine phosphorylation of tau has also been identified as a key pathological modification. nih.govmdpi.com Specifically, tau can be phosphorylated at several tyrosine residues, including Tyr18, Tyr29, Tyr197, Tyr310, and Tyr394. nih.gov Research has shown that in the brains of AD patients, there is an increase in phosphotyrosine-containing proteins. jneurosci.org
Several tyrosine kinases, enzymes that catalyze the phosphorylation of tyrosine residues, are implicated in AD pathogenesis. Fyn, a member of the Src family of tyrosine kinases, has been shown to phosphorylate the tau protein. jneurosci.orgfrontiersin.org Increased Fyn expression is observed in some neurons in AD brains, which also exhibit elevated levels of abnormally phosphorylated tau. frontiersin.org Furthermore, Fyn can phosphorylate the amyloid precursor protein (APP), leading to the generation of toxic Aβ species and subsequent neuronal death. frontiersin.org Another tyrosine kinase, proline-rich tyrosine kinase 2 (Pyk2), can also directly phosphorylate tau, thereby enhancing tau pathology. nih.gov The Abl-related kinase, Arg, has been found to phosphorylate tau at tyrosine 394, and this phosphorylated form of tau is observed almost exclusively in affected neurons of AD brains. nih.gov
Conversely, protein tyrosine phosphatases, which remove phosphate (B84403) groups from tyrosine residues, also play a role. The protein tyrosine phosphatase SHP2 has been found to interact with tau and can reverse the phosphorylation of tau at Tyr18, a modification found in AD. biologists.com The interaction between tau and SHP2 is more pronounced in post-mortem hippocampal brain samples from AD patients, suggesting its involvement in the neurodegenerative process. biologists.com
Table 1: Key Tyrosine Kinases and Phosphatases in Alzheimer's Disease Research
| Enzyme | Type | Role in AD Pathogenesis | Key Findings | Citations |
|---|---|---|---|---|
| Fyn | Tyrosine Kinase | Phosphorylates tau and APP. | Increased expression in some neurons of AD brains; contributes to the formation of toxic Aβ species. | jneurosci.orgfrontiersin.org |
| Pyk2 | Tyrosine Kinase | Directly phosphorylates tau. | Enhances tau pathology. | nih.gov |
| Arg | Tyrosine Kinase | Phosphorylates tau at tyrosine 394. | Y394-phosphorylated tau is found almost exclusively in affected neurons in AD. | nih.gov |
| SHP2 | Tyrosine Phosphatase | Dephosphorylates tau at Tyr18. | Increased interaction with tau in AD brains suggests a role in the neurodegenerative process. | biologists.com |
Parkinson's disease (PD) is primarily characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of the neurotransmitter dopamine. nih.gov Tyrosine is the initial precursor for the synthesis of dopamine. The enzyme tyrosine hydroxylase (TH) catalyzes the conversion of This compound (B559521) to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in dopamine biosynthesis. nih.govmdpi.comnih.gov Subsequently, L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). mdpi.comresearchgate.net
Given this direct biochemical pathway, research in PD has extensively focused on leveraging the role of tyrosine and its derivatives. A cornerstone of PD treatment is dopamine replacement therapy, most commonly through the administration of L-DOPA, which can cross the blood-brain barrier and be converted into dopamine in the brain. mdpi.comresearchgate.net
Studies have investigated the direct supplementation of tyrosine in individuals with PD. The rationale is that increasing the availability of the precursor amino acid might enhance dopamine synthesis. nih.gov However, the efficacy of this approach is still under investigation. One clinical trial found that while this compound supplementation was safe and well-tolerated in PD patients, it did not show a significant effect on orthostatic hypotension, a common symptom in PD. nih.gov
A significant area of research focuses on the enzyme tyrosine hydroxylase. A deficiency in TH is a hallmark of PD, and its activity can be as low as 25% of that in healthy individuals in some cases. nih.govmdpi.com Research has explored strategies to modulate TH activity to increase dopamine production. mdpi.com This includes understanding the mechanisms of TH phosphorylation, which can enhance its activity. mdpi.com Conversely, there is also research into TH inhibitors, which may seem counterintuitive but are being explored for their potential to protect against neurodegeneration in various PD models by mitigating dopamine-related toxicity. mdpi.comresearchgate.net
The metabolism of L-DOPA itself is a critical area of study. While it is the gold standard for PD treatment, long-term L-DOPA therapy can lead to motor complications. mdpi.com This has prompted research into alternative methods for L-DOPA production, including enzymatic synthesis using bacterial this compound phenol-lyase (Tpl) and biomimetic systems inspired by tyrosine hydroxylase. researchgate.netnih.gov
Table 2: Key Molecules in Tyrosine Metabolism and Parkinson's Disease Research
| Molecule | Role | Significance in PD Research | Citations |
|---|---|---|---|
| Dthis compound | Precursor to L-DOPA | Supplementation has been studied to potentially increase dopamine synthesis. | nih.gov |
| Tyrosine Hydroxylase (TH) | Rate-limiting enzyme in dopamine synthesis | Its deficiency is a hallmark of PD; it is a target for therapeutic intervention. | nih.govmdpi.commdpi.com |
| L-DOPA | Intermediate in dopamine synthesis | The primary medication for PD, directly replenishing the dopamine precursor. | mdpi.comresearchgate.netwikipedia.org |
| Dopamine | Neurotransmitter | Deficient in PD due to the loss of dopaminergic neurons. | nih.govfrontiersin.org |
Central and Peripheral Nervous System Interplay in Tyrosine Metabolism Research
The metabolism of tyrosine is not confined to the central nervous system (CNS) but involves a complex interplay with the peripheral nervous system (PNS) and other peripheral organs. This interaction is crucial for maintaining homeostasis and has significant implications for neurodegenerative diseases. researchgate.net
In the periphery, tyrosine is a precursor for the synthesis of catecholamines such as norepinephrine and epinephrine (B1671497) in the adrenal medulla and sympathetic neurons. nih.gov These hormones and neurotransmitters are vital for the body's stress response and autonomic functions. The enzyme phenylalanine hydroxylase (PAH), primarily in the liver, converts phenylalanine to tyrosine, which is a key source of this amino acid. nih.gov
Research has shown that peripheral inflammation can impact tyrosine metabolism and, consequently, CNS function. For instance, inflammatory cytokines can affect the activity of enzymes involved in tyrosine metabolism. nih.gov Studies have found that inflammation can lead to an increased phenylalanine-to-tyrosine ratio, suggesting reduced PAH activity. frontiersin.org This peripheral change can have central consequences, as it may limit the availability of tyrosine for dopamine synthesis in the brain. nih.gov This link has been explored in the context of fatigue and depression, which are common symptoms in inflammatory conditions and also in neurodegenerative disorders. nih.govfrontiersin.org
The transport of tyrosine across the blood-brain barrier is another critical point of CNS-PNS interplay. Tyrosine competes with other large neutral amino acids for transport into the brain. nih.gov Therefore, peripheral levels of these competing amino acids can influence the amount of tyrosine that enters the CNS and becomes available for neurotransmitter synthesis.
Furthermore, the gut microbiota is emerging as a significant player in the regulation of both central and peripheral metabolism, including that of amino acids. researchgate.net The gut-brain axis provides a bidirectional communication pathway, and alterations in the gut microbiome can influence neurotransmitter levels and brain function.
In the context of neurodegenerative diseases, this CNS-PNS interplay is highly relevant. For example, in PD, orthostatic hypotension can result from reduced levels of norepinephrine in the peripheral sympathetic nervous system. nih.gov In AD, systemic inflammation is increasingly recognized as a contributing factor to central neuroinflammation and disease progression. scielo.br Understanding how peripheral metabolic changes, such as those in tyrosine metabolism, communicate with and influence the CNS is a growing area of research that holds promise for developing more holistic therapeutic strategies for neurodegenerative diseases. researchgate.net
Cellular and Molecular Investigations of Tyrosine
Post-Translational Modification of Tyrosine Residues in Proteins
Post-translational modifications (PTMs) are crucial for expanding the functional repertoire of proteins, and tyrosine residues are frequent targets for several key modifications. These modifications significantly influence protein structure, activity, localization, and interactions, thereby regulating a wide array of cellular processes.
Phosphorylation of Tyrosine Residues
Tyrosine phosphorylation is a critical and well-studied PTM that involves the enzymatic addition of a phosphate (B84403) group (PO₃²⁻) to the hydroxyl group of tyrosine residues within proteins. This process is primarily mediated by a family of enzymes known as tyrosine kinases wikipedia.orgwikipedia.orgthermofisher.com. Receptor tyrosine kinases (RTKs), which are activated by extracellular ligands, initiate signal transduction cascades by phosphorylating specific tyrosine residues on themselves and associated intracellular proteins pnas.orgnih.govmdpi.com. These phosphotyrosine sites act as docking platforms for proteins containing SH2 domains, facilitating the recruitment of downstream signaling molecules and propagating cellular signals, such as those involved in cell growth, proliferation, and survival wikipedia.orgpnas.orgnih.govmdpi.com. The reversibility of tyrosine phosphorylation, governed by the opposing actions of tyrosine kinases and tyrosine phosphatases, allows for dynamic regulation of cellular signaling networks thermofisher.comresearchgate.net. It is important to note that while DL-Tyrosine is the subject of this article, protein phosphorylation occurs specifically on the This compound (B559521) residues that are incorporated into polypeptide chains during protein synthesis wikipedia.org.
Nitration of Tyrosine Residues in Oxidative Stress
Tyrosine nitration is another significant post-translational modification that occurs under conditions of oxidative and nitrative stress. This modification involves the addition of a nitro group (−NO₂) to the phenolic ring of tyrosine residues, primarily forming 3-nitrotyrosine (B3424624) (3-NT) pnas.orgnih.govbmbreports.orgacs.orgportlandpress.com. The primary reactive species responsible for this modification are peroxynitrite (ONOO⁻) and nitrogen dioxide (•NO₂), which are generated from the metabolism of nitric oxide (•NO) in the presence of reactive oxygen species pnas.orgnih.govbmbreports.orgacs.orgportlandpress.comjci.org. The presence of 3-nitrotyrosine is recognized as a sensitive biomarker for RNS-induced cellular damage and is associated with various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cardiovascular diseases pnas.orgnih.govbmbreports.orgacs.orgportlandpress.comahajournals.orgplos.orgacs.orgresearchgate.net. Tyrosine nitration can profoundly alter the physicochemical properties of tyrosine residues, such as their pKa, redox potential, and hydrophobicity, leading to significant changes in protein structure and function, which can contribute to disease pathogenesis nih.govbmbreports.orgacs.orgportlandpress.com. For instance, peroxynitrite-mediated nitration of proteins has been implicated in endothelial dysfunction and proteasome activation in cardiovascular disease models plos.org.
Tyrosine in Cellular Signaling Pathways (e.g., PI3K-Akt-mTOR pathway)
Tyrosine residues are integral to the initiation and propagation of critical intracellular signaling pathways, most notably the PI3K-Akt-mTOR pathway, which governs fundamental cellular processes such as cell cycle progression, survival, metabolism, and proliferation nih.govwikipedia.orgoncotarget.commdpi.com. This pathway is frequently activated by growth factor receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR) and insulin-like growth factor-1 receptor (IGF-1R) nih.govmdpi.commdpi.comaacrjournals.org. Upon ligand binding, RTKs undergo dimerization, leading to the activation of their intracellular tyrosine kinase domains. These domains then catalyze the trans-phosphorylation of specific tyrosine residues on the receptor and associated proteins pnas.orgmdpi.com. These phosphotyrosine sites serve as binding sites for proteins containing SH2 domains, such as the p85 regulatory subunit of PI3K, thereby initiating the activation cascade that involves Akt and mTOR pnas.orgnih.govoncotarget.commdpi.comaacrjournals.org. Aberrant activation of the PI3K-Akt-mTOR pathway, often driven by dysregulated RTK signaling, is a common feature in many cancers and metabolic diseases nih.govwikipedia.orgoncotarget.commdpi.com. Furthermore, immune checkpoint receptors like PD-1 are known to undergo tyrosine phosphorylation upon activation, which facilitates the recruitment of tyrosine phosphatases such as SHP-2. This recruitment can modulate downstream signaling, including the PI3K-Akt pathway, thereby influencing T cell activation and immune responses aacrjournals.orgamegroups.orgnih.gov.
Tyrosine Metabolism and Immune Cell Function
The metabolic landscape of the tumor microenvironment (TME) is highly dynamic, with both tumor cells and infiltrating immune cells undergoing significant metabolic reprogramming to support their functions and survival mdpi.commdpi.com. Tyrosine metabolism plays a notable role in this context, influencing immune cell infiltration, tumor progression, and immune evasion mechanisms mdpi.comcreative-proteomics.comnih.govfrontiersin.orgnih.gov.
Tyrosine Metabolic Reprogramming in Tumor Microenvironment Research
Alterations in tyrosine metabolism within the TME have been linked to increased immune cell infiltration and can contribute to a more aggressive tumor phenotype nih.gov. Research into hepatocellular carcinoma (HCC) has identified specific tyrosine metabolism-related genes (TRGs) that are correlated with patient prognosis and the composition of immune infiltrates within the tumor frontiersin.org. These findings suggest that targeting tyrosine metabolic pathways may represent a viable strategy for modulating the anti-tumor immune response.
| Tyrosine Metabolism-Related Gene (TRG) | Association with Prognosis in HCC | Impact on Tumor Microenvironment |
| METTL6 | High expression associated with inferior prognosis | Correlated with immune infiltration |
| GSTZ1 | High expression associated with inferior prognosis | Correlated with immune infiltration |
| ADH4 | High expression associated with inferior prognosis | Correlated with immune infiltration |
| ADH1A | High expression associated with inferior prognosis | Correlated with immune infiltration |
| LCMT1 | High expression associated with inferior prognosis | Correlated with immune infiltration |
Note: "Inferior prognosis" indicates a poorer patient outcome. Correlation with immune infiltration suggests a role in shaping the TME.
Influence on Immune Checkpoint Molecules
Tyrosine metabolism and its associated signaling pathways can influence the expression and function of key immune checkpoint molecules, which are critical regulators of T cell activity and immune tolerance aacrjournals.orgcreative-proteomics.comnih.govascopubs.org. Metabolic reprogramming within the TME, including shifts in amino acid metabolism, has been observed to promote the upregulation of immune checkpoint molecules on tumor cells and immune cells, thereby facilitating immune evasion creative-proteomics.comnih.gov. A prime example is the PD-1 receptor, a crucial immune checkpoint, which undergoes tyrosine phosphorylation upon binding to its ligands, PD-L1 and PD-L2. This phosphorylation event triggers the recruitment of tyrosine phosphatases, such as SHP-2, which subsequently dephosphorylate downstream signaling molecules. This cascade ultimately leads to the attenuation of T cell activation, underscoring the central role of tyrosine-dependent signaling in PD-1-mediated immunosuppression aacrjournals.orgamegroups.orgnih.gov. Additionally, metabolic shifts within the TME can lead to the accumulation of specific metabolites that promote T cell exhaustion and the overexpression of inhibitory checkpoints nih.gov.
Impact on T Cell Activation and Function
T cell activation is a complex process intricately regulated by a cascade of protein phosphorylation and dephosphorylation events, with tyrosine phosphorylation playing a pivotal role in initiating intracellular signaling pathways. The T cell receptor (TCR) complex, upon engagement with an antigen-MHC complex, triggers the activation of Src family protein tyrosine kinases (PTKs) such as LCK and FYN. These kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex, creating docking sites for downstream signaling molecules like ZAP-70 nih.govfrontiersin.org. This phosphorylation cascade is essential for T cell activation, proliferation, and cytokine production aai.orgfrontiersin.org.
The dynamic balance between tyrosine kinases and tyrosine phosphatases (PTPs) is critical for modulating TCR signaling. PTPs, such as CD45, SHP-1, and PTP-PEST, act as negative regulators by dephosphorylating key signaling proteins, thereby fine-tuning the magnitude and duration of T cell responses nih.govfrontiersin.orgnih.gov. For instance, inhibition of tyrosine phosphatases with agents like pervanadate (B1264367) has been shown to induce T cell activation, including proximal TCR signaling and IL-2 production, even in the absence of TCR engagement frontiersin.org. Conversely, the inhibition of tyrosine kinases, as demonstrated with the small-molecule inhibitor dasatinib, can significantly impair TCR-mediated signal transduction, leading to reduced T cell proliferation and cytokine production researchgate.net. Studies also indicate that elevated cyclic AMP (cAMP) levels, through activation of protein kinase A (PKA) type I, can inhibit T cell proliferation and cytokine production by activating inhibitory pathways, underscoring the multifaceted regulation of T cell activation nih.gov.
Tyrosine-Derived Metabolites as Markers of Oxidative Stress
Under conditions of excessive reactive oxygen species (ROS) and reactive nitrogen species (RNS), the tyrosine residue in proteins and as a free amino acid is susceptible to oxidative and nitrative modifications nih.govacs.orgresearchgate.netnih.govelsevier.esresearchgate.netnel.edunih.gov. These modifications result in the formation of various oxidized and nitrated derivatives, which can serve as valuable biomarkers for assessing the extent of oxidative damage in biological systems.
Research on Nitrotyrosine as a Biomarker
One of the most extensively studied tyrosine-derived metabolites indicative of oxidative stress is 3-nitrotyrosine (3-NT). This modification occurs when tyrosine residues react with reactive nitrogen species, primarily peroxynitrite (ONOO⁻), which is formed from the reaction of nitric oxide (NO) and superoxide (B77818) anion (O₂•⁻) nih.govacs.orgelsevier.esresearchgate.netnel.edunih.govfrontiersin.orgspringermedizin.de. The formation of 3-NT is considered a stable marker of peroxynitrite activity and, by extension, nitrosative and oxidative stress researchgate.netnel.edu.
Elevated levels of nitrotyrosine have been detected in various pathophysiological states and human diseases, including inflammatory conditions, neurodegenerative disorders such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS), traumatic brain injury (TBI), and cardiovascular diseases frontiersin.orgspringermedizin.denih.govnih.govtandfonline.comnoropsikiyatriarsivi.comcore.ac.ukdokumen.pub. For example, studies in multiple sclerosis (MS) have shown significantly elevated cerebrospinal fluid (CSF) and serum nitrotyrosine levels in patients compared to healthy controls, correlating with disease progression and disability noropsikiyatriarsivi.com.
Table 1: Nitrotyrosine Levels in Neurological Conditions
| Condition | CSF 3-Nitrotyrosine (nM) | Serum 3-Nitrotyrosine (nM) | Reference |
| RRMS Patients | 107.52 | Not specified | noropsikiyatriarsivi.com |
| SPMS Patients | Not specified | 1251.77 | noropsikiyatriarsivi.com |
| Controls (NIND) | 48.72 | Not specified | noropsikiyatriarsivi.com |
| Healthy Controls | Not specified | 722.05 | noropsikiyatriarsivi.com |
While nitrotyrosine is a recognized biomarker, its sensitivity for measuring global oxidative stress can vary. Comparative studies suggest that other markers, such as fluorescent oxidation products (FlOPs), may exhibit higher sensitivity in certain contexts tandfonline.com.
Table 2: Correlation of Oxidative Damage Markers with D-Galactose Dose
| Oxidative Damage Marker | Pearson Correlation (r) | Reference |
| Malondialdehyde (MDA) | 0.183 | tandfonline.com |
| 8-hydroxyguanosine (8-OHdG) | 0.157 | tandfonline.com |
| Pentosidine (PTD) | 0.254 | tandfonline.com |
| Nitrotyrosine (NT) | 0.068 | tandfonline.com |
| FlOP_320 | 0.816 | tandfonline.com |
| FlOP_360 | 0.801 | tandfonline.com |
Note: Higher 'r' values indicate stronger correlation, suggesting greater sensitivity in measuring D-galactose-induced oxidative damage.
Studies on meta-Tyrosine and ortho-Tyrosine as Oxidative Stress Mediators
Under oxidative stress conditions, hydroxyl radicals can oxidize the benzyl (B1604629) ring of phenylalanine, leading to the formation of abnormal tyrosine isomers: meta-tyrosine (m-tyrosine) and ortho-tyrosine (o-tyrosine) nih.govresearchgate.netscience.govresearchgate.netresearchgate.net. These isomers, along with para-tyrosine, are distinct from the naturally occurring this compound. The presence of elevated concentrations of m-tyrosine and o-tyrosine in biological samples has been utilized as a marker for hydroxyl radical-induced oxidative stress researchgate.netscience.govresearchgate.net.
Emerging research suggests that these abnormal tyrosine isomers may not only serve as markers but also actively mediate the detrimental effects of oxidative stress. Studies indicate that m-tyrosine, in particular, can exert adverse effects on cells and tissues, potentially disrupting cellular homeostasis and contributing to disease pathogenesis researchgate.netresearchgate.net. For instance, experimental administration of m-tyrosine to tomato seedlings resulted in inhibited root growth and an increase in intracellular hydrogen peroxide (H₂O₂) levels, indicative of induced oxidative stress researchgate.net.
Table 3: Effects of meta-Tyrosine on Tomato Seedling Growth
| Treatment | Observed Effects | Reference |
| m-Tyrosine (50 or 250 μM) for 24-72 h | Inhibition of root growth; Increased hydrogen peroxide (H₂O₂) concentration | researchgate.net |
The investigation into these tyrosine derivatives highlights their dual role as indicators and potential contributors to cellular dysfunction under oxidative stress.
Advanced Research Applications and Methodologies for Dl Tyrosine
Synthetic Chemistry Research with Tyrosine Derivatives
The inherent reactivity of the tyrosine molecule allows for its modification into a variety of derivatives with significant potential in medicinal chemistry and materials science. These modifications can alter its physical and chemical properties, including solubility, reactivity, and biological activity. ontosight.ai
Tyrosine and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceutical compounds. drugbank.comchemimpex.com The L-isomer, L-Tyrosine (B559521), is a natural precursor to key neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), making its derivatives valuable in the development of neurological drugs. drugbank.comwikipedia.orgnih.gov The synthesis of L-DOPA (L-3,4-dihydroxyphenylalanine), a primary treatment for Parkinson's disease, can be achieved from this compound through enzymatic or chemical methods. wikipedia.orggoogle.com
Furthermore, tyrosine derivatives are integral to the design of tyrosine kinase inhibitors (TKIs), a major class of targeted anticancer therapies. researchgate.netmdpi.com These small molecules are designed to block the action of tyrosine kinases, enzymes that play a crucial role in cell growth, differentiation, and metabolism. sciencepublishinggroup.com By inhibiting these enzymes, TKIs can halt the proliferation of cancer cells. mdpi.com The development of novel TKIs often involves modifying the tyrosine scaffold to enhance potency and selectivity. researchgate.netplos.org For instance, substituted indolin-2-ones, which are structurally related to tyrosine, have been effectively used as anti-tumor agents. researchgate.net
Researchers are actively exploring the synthesis of novel molecules based on the tyrosine framework to create compounds with unique properties. ontosight.ai Synthetic modifications can include methylation, nitration, and the addition of other functional groups to the tyrosine backbone. ontosight.ai For example, N-Benzoyl-3-hydroxy-Dthis compound is a synthetic derivative used in biochemical and pharmacological studies to understand enzyme activity and metabolic pathways. ontosight.ai
Another area of development is the creation of unnatural amino acids based on tyrosine. These can be incorporated into peptides to create peptidomimetics with enhanced stability and novel biological activities. chemimpex.com For instance, sulpho tyrosine-based unnatural amino acids have been designed and studied as potential inhibitors of human Shp2, a protein tyrosine phosphatase implicated in cancer. sciencepublishinggroup.com The process of creating these novel molecules often involves multi-step synthesis, starting with the protection of the amino group, followed by modification of the aromatic ring or other parts of the molecule. chemimpex.comontosight.ai Isotope-labeled versions of Dthis compound, such as Dthis compound-¹³C₉,¹⁵N, are also synthesized for use as tracers in metabolic research and drug development studies. medchemexpress.com
Biotechnological Production of Tyrosine and its Derivatives
Biotechnological methods offer a sustainable and cost-effective alternative to chemical synthesis for producing this compound and its valuable derivatives. These methods leverage the metabolic capabilities of microorganisms and the specificity of enzymes.
The industrial production of this compound is predominantly achieved through microbial fermentation, primarily using engineered strains of Escherichia coli and Corynebacterium glutamicum. researchgate.netfrontiersin.org The goal of these strategies is to channel the flow of central carbon metabolism towards the synthesis of aromatic amino acids.
Key metabolic engineering strategies for this compound overproduction include:
Deregulation of Feedback Inhibition: Key enzymes in the tyrosine biosynthetic pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG) and chorismate mutase/prephenate dehydrogenase (encoded by tyrA), are subject to feedback inhibition by this compound. Introducing feedback-resistant variants of these enzymes is a crucial step. uq.edu.au
Increasing Precursor Availability: Enhancing the supply of the primary precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), is essential for high-yield production. researchgate.net
Blocking Competing Pathways: Deleting genes for pathways that compete for precursors, such as the gene pheA which diverts chorismate to L-phenylalanine synthesis, can significantly increase the flux towards this compound. nih.gov
Optimizing Fermentation Conditions: Factors such as glucose feeding rate, pH, and the use of specific media components are optimized to maximize titer and productivity. nih.govmdpi.com
Through these combined approaches, researchers have achieved significant this compound titers. For example, an engineered E. coli strain produced 55 g/L of this compound in a 200 L batch fermentation. nih.gov More recent studies using repeated batch fermentation have reported even higher productivity and yields. researchgate.net
Table 1: Examples of Engineered E. coli Strains for this compound Production
| Strain Modification | Fermentation Strategy | This compound Titer (g/L) | Reference |
|---|---|---|---|
| Deletion of pheA, overexpression of feedback-resistant tyrA | 200 L batch fermentation | 55 | nih.gov |
| Overexpression of aroGfbr, aroL, and tyrC; knockout of tyrP | Fed-batch fermentation | 43.14 | uq.edu.au |
| pheA/tyrR double-gene deletion with heat-inducible expression plasmid | Fed-batch fermentation | 55.54 | researchgate.net |
This compound serves as a substrate for various enzymes that catalyze its conversion into high-value products.
Melanin (B1238610): Melanin, a pigment found in skin, hair, and eyes, is produced from this compound. nih.govmhmedical.com The key enzyme in this process is tyrosinase, which catalyzes the hydroxylation of this compound to DOPAquinone. nih.govtaylorandfrancis.commedlineplus.gov DOPAquinone then undergoes a series of reactions to form either eumelanin (B1172464) (black-brown pigment) or pheomelanin (yellow-reddish pigment). nih.govnews-medical.net Recombinant microorganisms expressing tyrosinase genes can be used for the biotechnological production of melanin. researchgate.net
L-DOPA: As previously mentioned, L-DOPA is a crucial drug for Parkinson's disease. wikipedia.org Enzymatic conversion of this compound to L-DOPA is an attractive alternative to chemical synthesis. google.com Several enzymes can catalyze this reaction, including tyrosinase and 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HPAH). wikipedia.orggoogle.comresearchgate.net For example, an E. coli host expressing the genes for HPAH has been successfully used to convert this compound to L-DOPA with high yield. google.com
Table 2: Enzymatic Conversion of this compound
| Product | Key Enzyme(s) | Significance | Reference |
|---|---|---|---|
| Melanin | Tyrosinase | Pigment with photoprotective properties | nih.govmhmedical.comtaylorandfrancis.com |
| L-DOPA | Tyrosinase, 4-hydroxyphenylacetate 3-hydroxylase (HPAH) | Treatment for Parkinson's disease | wikipedia.orggoogle.comresearchgate.net |
Analytical Methodologies for Tyrosine and Its Metabolites
Accurate and sensitive analytical methods are essential for quantifying tyrosine and its metabolites in various biological and research samples. cuni.cz The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytes of interest.
Commonly used analytical techniques include:
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of tyrosine and its metabolites. cuni.czrjptonline.org It is often coupled with ultraviolet (UV) or fluorescence detectors. researchgate.net Derivatization of tyrosine with reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can be used to create a chromophore that absorbs in the visible region, enhancing detection. researchgate.net
Mass Spectrometry (MS): When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry provides high sensitivity and specificity for the analysis of tyrosine and its metabolites. rjptonline.orgnih.govnih.gov LC-MS/MS is particularly powerful for analyzing complex biological fluids like plasma and urine. rjptonline.orgnih.gov
Capillary Electrophoresis (CE): CE is another separation technique that can be used for the analysis of tyrosine and its metabolites, especially in small sample volumes. cuni.cznih.gov Coupling CE with laser-induced native fluorescence (LINF) detection offers high sensitivity. nih.gov
Spectrophotometric and Fluorometric Methods: Simpler methods based on spectrophotometry or fluorometry can also be employed. For instance, a method based on the fluorescence enhancement of an ion-pair between tyrosine and a neutral red dye has been developed for its determination. rsc.org
The development of these analytical techniques has been crucial for advancing research in areas where tyrosine and its metabolites are important, such as in the study of oxidative stress, where dityrosine (B1219331) is a key biomarker. nih.govnih.gov
Table 3: Comparison of Analytical Methods for Tyrosine and its Metabolites
| Technique | Principle | Advantages | Common Applications | Reference |
|---|---|---|---|---|
| HPLC-UV/Fluorescence | Chromatographic separation followed by UV or fluorescence detection. | Robust, widely available. | Quantification in pharmaceutical formulations and biological samples. | cuni.czresearchgate.net |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | High sensitivity and specificity, suitable for complex matrices. | Metabolomics, clinical analysis of plasma and urine. | rjptonline.orgnih.gov |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High resolution, requires small sample volumes. | Analysis of metabolites in brain tissue extracts. | nih.gov |
| Spectrophotometry | Measurement of light absorption after a color-forming reaction. | Simple, low cost. | Determination in pharmaceutical formulations. | researchgate.net |
Chromatography-Based Techniques (HPLC, GC) for Identification and Quantification
Chromatography is a cornerstone for the analysis of amino acids like tyrosine. researchgate.net High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of tyrosine and its metabolites in various biological and pharmaceutical samples. cuni.czipp.pt HPLC systems, often coupled with detectors like ultraviolet-visible (UV/VIS), electrochemical (ECD), or diode array (DAD), provide robust and sensitive analysis. ipp.pt For instance, a method using a C18 column with an acidic mobile phase has demonstrated a detection limit of 0.2 μM for 3-nitrotyrosine (B3424624), a biomarker for nitrosative stress. ipp.pt
Gas Chromatography (GC), another powerful chromatographic technique, is also employed for tyrosine analysis. researchgate.netcuni.cz GC, particularly when coupled with mass spectrometry (GC-MS), offers high resolution and reproducibility for measuring small molecules. avma.org Although GC often requires a derivatization step to make the amino acids volatile, it provides excellent sensitivity. ipp.ptresearchgate.net For example, a GC-MS method has been validated for the quantification of tyrosine in canine serum, demonstrating good precision and accuracy. avma.org
Interactive Data Table: Comparison of Chromatographic Techniques for Tyrosine Analysis
| Technique | Principle | Detector(s) | Sample Preparation | Key Advantages |
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. ipp.pt | UV/VIS, DAD, ECD, MS ipp.pt | Often minimal, can be injected directly after simple filtration or dilution. cuni.cz | High versatility, no need for derivatization, applicable to a wide range of compounds. cuni.czipp.pt |
| GC | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. cuni.cz | MS, FID | Requires derivatization to increase volatility. ipp.ptresearchgate.net | High resolution, high sensitivity, and excellent for volatile compounds. avma.org |
Capillary Electrophoresis (CE) in Tyrosine Research
Capillary Electrophoresis (CE) has emerged as a rapid and efficient technique for the analysis of amino acids and their derivatives. akjournals.com CE separates molecules based on their migration in an electric field within a narrow capillary. mdpi.com This technique offers high separation efficiency and low consumption of samples and reagents. chromatographyonline.com CE has been successfully applied to monitor the synthesis of tyrosine adducts like dityrosine and 3-bromotyrosine, offering a faster alternative to HPLC. usda.gov It has also been used for the simultaneous determination of N-acetyltyrosine and N-acetylcysteine in parenteral solutions. akjournals.com Chiral ligand exchange CE has been developed for the enantioseparation of tyrosine, tryptophan, and phenylalanine. chromatographyonline.com
A study optimizing CE for tyrosine adducts used an isoelectric buffer and achieved separation in under 4 minutes. usda.gov Another application involved the use of a borate (B1201080) buffer at an alkaline pH for the separation of acetylated amino acids. akjournals.com
Mass Spectrometry (MS) Applications in Metabolomics Research
Mass Spectrometry (MS) is a highly sensitive and specific analytical technique extensively used in metabolomics to study the complete set of small-molecule metabolites, including tyrosine, in a biological system. nih.govmdpi.com MS-based metabolomics can be broadly categorized into untargeted and targeted approaches. mdpi.com Untargeted metabolomics aims to analyze as many metabolites as possible, while targeted metabolomics focuses on the accurate quantification of a predefined set of metabolites. nih.govmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common platforms in metabolomics. nih.gov LC-MS is particularly versatile, capable of detecting a wide range of compounds, including non-volatile and thermally labile metabolites. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity and is crucial for biomarker discovery and metabolic pathway analysis. researchgate.netmdpi.com For instance, UPLC-MS has been used to study the effects of traditional medicines on metabolic pathways involving phenylalanine, tyrosine, and tryptophan in type 2 diabetes. rsc.org
Spectrophotometric Approaches for Tyrosine Determination
Spectrophotometry offers a simple and sensitive method for the determination of tyrosine. These methods are often based on colorimetric reactions. nih.gov One such method involves the reaction of this compound with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium, which forms an orange product that can be measured at a specific wavelength. hilarispublisher.comtsijournals.comresearchgate.net This method has been validated for the determination of this compound in pharmaceutical formulations, with a linear range of 10-50 μg/mL. hilarispublisher.comtsijournals.com The limit of detection (LOD) and limit of quantification (LOQ) for this method were reported to be 2.85 μg/mL and 8.6 μg/mL, respectively. hilarispublisher.comtsijournals.com Another approach utilizes the reaction of tyrosine and tryptophan with hydroxylamine (B1172632) and ceric cations to produce a color that can be quantified. nih.gov
Interactive Data Table: Spectrophotometric Methods for Tyrosine Determination
| Reagent | pH | Wavelength (nm) | Linear Range | LOD | Application |
| 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) hilarispublisher.comtsijournals.com | 10.0 hilarispublisher.comtsijournals.com | 388 hilarispublisher.comtsijournals.com | 10-50 μg/mL hilarispublisher.comtsijournals.com | 2.85 μg/mL hilarispublisher.comtsijournals.com | Pharmaceutical formulations hilarispublisher.comtsijournals.com |
| Hydroxylamine and Ceric Cations nih.gov | Not specified | Not specified | Not specified | Not specified | Peptides and proteins nih.gov |
Development of Biosensors for Tyrosine Detection
Electrochemical biosensors provide a rapid, sensitive, and selective platform for the detection of tyrosine. These devices typically utilize an enzyme, such as tyrosinase or laccase, immobilized on an electrode surface. semanticscholar.orgmdpi.com The enzyme catalyzes the oxidation of tyrosine, and the resulting electrochemical signal is measured. semanticscholar.org
One study reported the development of a biosensor using laccase immobilized on a polypyrrole-modified screen-printed carbon electrode. semanticscholar.org This sensor exhibited a very low limit of detection (LOD) of 2.29 × 10⁻⁸ M for tyrosine. semanticscholar.org Another biosensor, based on tyrosinase immobilized on a composite of graphene, chitosan, and platinum nanoparticles, showed a linear range of 0.1–100 μM and an LOD of 4.75 × 10⁻⁸ M. nih.gov Enzyme cascade-triggered colorimetric biosensors have also been developed, where the enzymatic reaction produces a colored product that can be quantified. rsc.org A biosensor utilizing tyrosine hydroxylase has been developed for the determination of this compound in food samples, with a detection limit of 0.009 × 10⁻⁹ mol L⁻¹. researchgate.net
Isotopic Labeling Techniques for Metabolic Flux Analysis
Isotopic labeling is a powerful technique used in metabolic flux analysis (MFA) to trace the flow of atoms through metabolic pathways. creative-proteomics.com In this method, cells are cultured with substrates labeled with stable isotopes, such as ¹³C or ¹⁵N. rsc.org The distribution of these isotopes in downstream metabolites is then measured, typically by mass spectrometry or NMR, providing detailed information about the activity of metabolic pathways. rsc.orgnih.gov
¹³C-MFA is a widely used technique for quantifying metabolic fluxes in central carbon metabolism. frontiersin.org The choice of isotopic tracer is critical for the precision of the estimated fluxes. researchgate.net More recently, methods have been developed to simultaneously trace multiple isotopes, such as ¹³C and ¹⁵N, to gain a more comprehensive understanding of both carbon and nitrogen metabolism. rsc.org Tandem mass spectrometry is increasingly used in MFA as it provides more detailed labeling information, leading to more accurate flux estimations. frontiersin.org
Research on Drug Delivery Systems for Tyrosine
The therapeutic potential of Dthis compound and its derivatives is often limited by physiological barriers, most notably the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). tandfonline.commdpi.com This barrier effectively blocks the passage of over 98% of small-molecule drugs and nearly all large-molecule therapeutics into the brain. tandfonline.comtandfonline.com Consequently, advanced research has focused on developing sophisticated drug delivery systems to overcome these challenges, aiming to enhance the bioavailability and therapeutic efficacy of tyrosine-based compounds. Key areas of investigation include strategies to improve BBB permeation and methods for achieving controlled, sustained release of the active compound.
Strategies for Enhancing Blood-Brain Barrier Permeation
Researchers are exploring multiple advanced strategies to transport Dthis compound and related therapeutic agents across the formidable blood-brain barrier. These methods are designed to exploit endogenous transport mechanisms, utilize novel carrier systems, or transiently increase the permeability of the barrier itself.
Prodrug Approach
One prominent strategy involves the design of prodrugs, which are inactive drug derivatives that undergo bioconversion in the body to release the active parent drug. nih.govmdpi.com For brain delivery, this approach often involves conjugating the drug to a molecule that is recognized by specific transporters at the BBB. nih.gov The large neutral amino acid transporter 1 (LAT1) is a particularly attractive target because it is highly expressed on brain endothelial cells and is responsible for transporting essential amino acids, including this compound, into the brain. tandfonline.comresearchgate.net
By linking a therapeutic agent to this compound or a similar amino acid analog, the resulting prodrug can effectively "hijack" the LAT1 transport system to gain entry into the CNS. tandfonline.comresearchgate.netthno.org Research has shown that the phenolic hydroxyl group of this compound is suitable for conjugation with various drugs, creating a biodegradable linkage. tandfonline.com For instance, an this compound prodrug of ketoprofen (B1673614) demonstrated significant reversible inhibition of brain uptake of another LAT1 substrate, indicating successful targeting of the transporter. tandfonline.com The goal is for the prodrug to cross the BBB and then be cleaved by enzymes within the brain, releasing the active drug at the target site. nih.govresearchgate.net
Nanoparticle-Based Carriers
Nanoparticles (NPs) represent a versatile platform for delivering therapeutics across the BBB. nih.govnih.gov These carriers can encapsulate drugs, protecting them from degradation in the bloodstream and facilitating their transport into the brain. uib.nothno.org Several methods are used to enhance the brain-targeting capabilities of nanoparticles:
Surface Functionalization: NPs can be coated with specific ligands that bind to receptors on the surface of brain endothelial cells, triggering receptor-mediated transcytosis (RMT). nih.govfrontiersin.org This physiological process allows for the transport of macromolecules across the BBB. frontiersin.org Commonly targeted receptors include the transferrin receptor (TfR) and the insulin (B600854) receptor. frontiersin.orgnih.gov For example, modifying nanoparticles with the T7 peptide or the RGD peptide has been shown to enhance brain accumulation. nih.gov
Surfactant Coating: Coating nanoparticles with surfactants, such as polysorbate 80, has been observed to increase brain uptake. nih.gov Research suggests that smaller particle sizes (e.g., 70 nm) coated with polysorbate 80 are particularly effective at delivering cargo to the brain. nih.gov
Lipid-Based Nanoparticles: Liposomes and other lipid-based nanoparticles can be formulated to be more lipophilic, potentially enhancing their ability to diffuse across the cell membranes of the BBB. nih.gov Conjugating liposomes to targeting moieties like monoclonal antibodies or peptides further improves site-specific delivery. nih.gov
Studies have investigated loading tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, into maltodextrin (B1146171) nanoparticles, which were then able to deliver the functional enzyme to neuronal cells. uib.no
Transient Permeability Enhancement
Non-invasive physical methods can be employed to temporarily open the tight junctions between the endothelial cells of the BBB, allowing for increased drug passage. thno.orgfrontiersin.org A leading technique in this area is focused ultrasound (FUS) in combination with intravenously administered microbubbles. The microbubbles oscillate in response to the ultrasound waves, mechanically stretching the vessel walls and temporarily increasing the permeability of the BBB in a targeted region. thno.orgfrontiersin.org This method has been shown to effectively increase the concentration of therapeutic agents in the brain. frontiersin.org
| Strategy | Mechanism of Action | Key Research Findings |
| Prodrugs (LAT1 Targeting) | The drug is conjugated to this compound or an analog, which is a substrate for the LAT1 transporter at the BBB. The prodrug is transported into the brain and then cleaved to release the active drug. tandfonline.comnih.govresearchgate.net | This compound is a LAT1 substrate with a Km of 64 µM and Vmax of 96 nmol/min/g. tandfonline.com this compound prodrugs of ketoprofen have shown significant interaction with the LAT1 transporter in rat brain perfusion models. tandfonline.com |
| Nanoparticles (NPs) | Drugs are encapsulated within NPs, which are then engineered to cross the BBB via surface modification (e.g., with ligands for RMT) or by altering their physicochemical properties. nih.govnih.gov | Transferrin-modified NPs increased median survival time in brain tumor-bearing rats by 70% compared to the free drug solution. nih.gov 70 nm polysorbate 80-coated NPs were most effective in brain delivery compared to larger sizes. nih.gov |
| Focused Ultrasound (FUS) | Low-frequency focused ultrasound, combined with microbubbles, transiently disrupts the tight junctions of the BBB, increasing its permeability to drugs in the bloodstream. thno.orgfrontiersin.org | FUS can effectively increase the concentration of monoclonal antibodies and other therapeutics in the brain without causing permanent damage to brain tissue. thno.orgfrontiersin.org |
Microencapsulation Techniques for Controlled Release
Spray Drying
Coacervation (Phase Separation)
Solvent Evaporation/Extraction
This method is widely used for preparing microparticles from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). nih.gov Typically, the drug and polymer are dissolved in a volatile organic solvent, and this solution is emulsified in an aqueous phase containing a stabilizer. The organic solvent is then removed by evaporation or extraction, causing the polymer to precipitate and form solid microparticles encapsulating the drug. nih.gov The water-in-oil/oil-in-water (W/O/W) double-emulsion solvent evaporation technique is a modification used for water-soluble drugs. nih.gov
Ionic Gelation
| Technique | Principle | Common Coating Materials | Key Features |
| Spray Drying | Atomization of a core-coating mixture into a hot air stream, leading to rapid solvent evaporation and capsule formation. cdcgroup.com | Whey protein, Gum arabic, Maltodextrin, Starches | Rapid, continuous process suitable for industrial scale; can be used for heat-sensitive materials with careful parameter control. thepharmajournal.comcdcgroup.com |
| Coacervation | Phase separation of a polymer from solution to deposit a coating around dispersed core particles. slideshare.netcdcgroup.com | Gelatin, Chitosan, Acacia gum | High encapsulation efficiency; forms a continuous, uniform coating. cdcgroup.com |
| Solvent Evaporation | A polymer and drug are dissolved in a volatile solvent, which is then emulsified and evaporated, causing the polymer to solidify into microparticles. nih.gov | PLGA, Poly-ε-caprolactone (PCL), Polylactic acid (PLA) | Produces biodegradable microparticles with controlled release; suitable for a wide range of drugs. nih.gov |
| Ionic Gelation | Cross-linking of ionic polymers (e.g., alginate) by multivalent ions (e.g., Ca²⁺) to form a gel matrix that entraps the core material. cdcgroup.com | Sodium alginate, Chitosan | Mild processing conditions; good for encapsulating sensitive biological molecules; allows control over release rate. cdcgroup.com |
Emerging Research Frontiers and Future Directions for Dl Tyrosine
Tyrosine Metabolism in Disease Pathogenesis
Alterations in tyrosine metabolism are increasingly recognized as significant factors in the onset and progression of various diseases. Research is focused on dissecting these metabolic pathways to identify new therapeutic targets.
Cancer Biology and Tyrosine Kinase Inhibitor Research
Tyrosine is central to cancer biology due to the role of tyrosine kinases in cell signaling. These enzymes, which catalyze the phosphorylation of tyrosine residues on proteins, are crucial mediators of pathways that control cell growth, differentiation, and survival. nih.gov In many cancers, the activity of tyrosine kinases is dysregulated through mutations or overexpression, leading to uncontrolled cell proliferation. nih.govfrontiersin.org
Receptor tyrosine kinases (RTKs), such as the MET and EGFR families, are key drivers of pro-tumor metabolism, often promoting a shift towards aerobic glycolysis (the Warburg effect) to fuel rapid cancer cell growth. mdpi.comfrontiersin.org This makes the enzymes and signaling pathways that depend on tyrosine prime targets for therapeutic intervention.
Tyrosine Kinase Inhibitors (TKIs) are a class of drugs designed to block the action of these oncogenic kinases. nih.gov Research is actively exploring the interplay between cellular tyrosine metabolism and the efficacy of TKIs. For example, studies on Bruton's tyrosine kinase (BTK) inhibitors in mantle cell lymphoma have shown that these drugs profoundly disrupt key metabolic pathways, including glycolysis and glutaminolysis, in sensitive cancer cells. aacrjournals.org This highlights that the metabolic consequences of kinase inhibition are a critical aspect of their mechanism of action.
Table 1: Examples of Tyrosine Kinases, Associated Cancers, and Inhibitors
| Tyrosine Kinase Family/Member | Associated Cancers | Example Inhibitor(s) | Role in Metabolism |
|---|---|---|---|
| EGFR (ErbB) Family | Non-Small Cell Lung Cancer, Breast Cancer, Colorectal Cancer. frontiersin.org | Erlotinib, Aumolertinib. frontiersin.orgpnas.org | Stimulates downstream cascades promoting proliferation and glycolysis. frontiersin.orgmdpi.com |
| MET Family (MET/RON) | Non-Small Cell Lung Cancer, various other tumor types. mdpi.com | Cabozantinib, Crizotinib. mdpi.com | Promotes increased glycolysis and cholesterol biosynthesis. mdpi.com |
| BCR-ABL | Chronic Myeloid Leukemia (CML). frontiersin.org | Imatinib | Drives aberrant signaling leading to increased glycolysis. frontiersin.org |
| BTK (Bruton's Tyrosine Kinase) | Mantle Cell Lymphoma (MCL). aacrjournals.org | Ibrutinib. aacrjournals.org | Inhibition affects glycolysis, TCA cycle, and glutaminolysis. aacrjournals.org |
This table provides illustrative examples of the connection between specific tyrosine kinases, their role in cancer, and the therapeutic inhibitors that target them.
Role in Chronic Kidney Failure and Nutritional Support Studies
In patients with Chronic Kidney Failure (CKF), tyrosine metabolism is significantly altered. The kidney is a major site for the conversion of phenylalanine to tyrosine, a process catalyzed by the enzyme phenylalanine hydroxylase. nih.gov As renal function declines, this conversion is impaired, which can lead to lower plasma tyrosine levels. nih.gov This makes tyrosine a conditionally essential amino acid for CKF patients, particularly those on protein-restricted diets to manage their condition. nih.gov
Nutritional support studies focus on understanding and correcting this deficiency. However, the relationship is complex. The gut microbiota of CKF patients can ferment dietary tyrosine and phenylalanine to produce uremic toxins like p-cresyl sulfate (B86663) (PCS). nih.govbjnephrology.org Studies have shown a positive correlation between the dietary intake of tyrosine and phenylalanine and the plasma levels of PCS, a toxin associated with cardiovascular events and progression of CKD. nih.govscielo.br
This creates a challenge for nutritional management: providing adequate tyrosine to prevent deficiency while avoiding excessive intake that could increase the production of harmful uremic toxins. Research emphasizes that in addition to controlling total protein intake, the specific amino acid profile of the diet is a critical consideration in managing CKF. nih.govscielo.br
Novel Functions of Tyrosine Isomers beyond Oxidative Stress Markers
While L-tyrosine (B559521) is the canonical isomer used in protein synthesis, other isomers such as meta-tyrosine (m-tyrosine) and ortho-tyrosine (o-tyrosine) are formed when phenylalanine is oxidized by hydroxyl radicals. nih.govnih.gov For years, the presence of these isomers was considered merely a biomarker for oxidative stress. nih.govnih.gov
However, emerging evidence suggests these "atypical" isomers are not just passive markers but may be active mediators of cellular disruption. nih.govresearchgate.net Studies have shown that m-tyrosine and o-tyrosine can be incorporated into cellular proteins, potentially altering their function. mdpi.com For instance, research in cell cultures indicated that the presence of m- or o-tyrosine could blunt insulin-induced glucose uptake, suggesting a direct role in signaling disruption. mdpi.com There is also evidence that m-tyrosine may be involved in inhibiting concomitant tumor growth, pointing to biological activities far beyond simply indicating damage. mdpi.com This represents a paradigm shift, suggesting that the accumulation of these isomers may actively contribute to the pathogenesis of diseases associated with oxidative stress, such as diabetes, atherosclerosis, and neurodegenerative disorders. nih.govresearchgate.net
Future research is needed to fully clarify the mechanisms by which these isomers exert their effects and to identify the metabolic pathways responsible for their removal. nih.govresearchgate.net
Interdisciplinary Approaches to Tyrosine Research
To unravel the complexity of tyrosine metabolism, researchers are increasingly turning to interdisciplinary strategies that combine high-throughput data generation with powerful computational analysis.
Integration of Omics Data (e.g., Metabolomics, Proteomics)
The integration of proteomics (the study of proteins) and metabolomics (the study of metabolites) provides a powerful, system-wide view of metabolic regulation. researchgate.net This approach allows researchers to simultaneously observe changes in the levels of metabolic enzymes and the concentrations of their substrates and products, including tyrosine and its derivatives. pnas.org
For example, by performing parallel phosphoproteomics and metabolomics, scientists can identify tyrosine phosphorylation events on metabolic enzymes and correlate them with changes in metabolic pathways. pnas.org Such studies have identified previously unknown regulatory sites on key enzymes in glycolysis and glutamine metabolism, providing a direct link between tyrosine kinase signaling and metabolic function. pnas.org This integrated "multi-omics" approach is crucial for building a comprehensive map of how signaling networks control metabolism in both healthy and diseased states, such as cancer and cardiovascular disease. pnas.orgresearchgate.net
Table 2: Application of Omics Technologies in Tyrosine Research
| Omics Technology | Analyte | Application to Tyrosine Research | Key Insights |
|---|---|---|---|
| Proteomics | Proteins | Identifies and quantifies proteins in the tyrosine metabolic pathway. nih.gov | Reveals changes in enzyme abundance in response to stimuli or disease. |
| Phosphoproteomics | Phosphorylated Proteins | Maps tyrosine phosphorylation sites on a global scale. pnas.org | Links tyrosine kinase activity directly to the regulation of metabolic enzymes. pnas.org |
| Metabolomics | Metabolites | Measures concentrations of tyrosine and its downstream products (e.g., catecholamines, uremic toxins). aacrjournals.orgnih.gov | Tracks metabolic flux and identifies pathway disruptions in disease. aacrjournals.org |
| Multi-omics Integration | Proteins & Metabolites | Correlates protein expression/phosphorylation with metabolite levels. researchgate.netfrontiersin.org | Elucidates complex regulatory networks and identifies novel protein-metabolite interactions. frontiersin.org |
This table summarizes how different omics platforms are applied to investigate tyrosine metabolism, providing a multi-layered understanding of its regulation.
Age-Related Changes in Tyrosine Metabolism and Associated Physiological Impacts
Aging is a complex biological process accompanied by extensive metabolic reprogramming, and the metabolism of the amino acid tyrosine is no exception. elifesciences.org Research indicates that significant age-related shifts occur in how the body processes and utilizes tyrosine, leading to a range of physiological impacts. Studies have documented changes in the metabolome during the aging process in various organisms, including humans, and tyrosine has been identified as a key metabolite of interest. elifesciences.orgplos.org
One of the primary observations is an alteration in plasma tyrosine concentrations with age. Healthy older adults may exhibit higher baseline plasma tyrosine levels compared to their younger counterparts. mdpi.comresearchgate.net Furthermore, when tyrosine is administered, older adults often show a more significant and sustained increase in its plasma concentration. mdpi.comresearchgate.net This phenomenon may be attributed to several age-related factors, including a reduced first-pass effect in the liver and decreased peripheral uptake of amino acids from the blood, potentially linked to age-related insulin (B600854) resistance. mdpi.com
At the enzymatic level, studies in model organisms like Drosophila melanogaster have revealed that the levels of enzymes in the tyrosine degradation pathway increase with age. elifesciences.org This suggests that tyrosine catabolism is heightened during the aging process. Researchers hypothesize that this may be a compensatory mechanism to counteract age-driven mitochondrial dysfunction, as the breakdown of tyrosine can supply intermediates for the citric acid cycle. elifesciences.org This metabolic shift could redirect tyrosine away from the synthesis of neurotransmitters and toward energy production. elifesciences.org
Another critical aspect of aging is the accumulation of oxidative damage. Tyrosine residues within proteins are susceptible to oxidative modifications, leading to the formation of products like 3-nitrotyrosine (B3424624), 3,4-dihydroxyphenylalanine (DOPA), o-tyrosine, and m-tyrosine. plos.orgnih.govnih.gov The accumulation of these modified proteins is a hallmark of oxidative stress and is implicated in the pathophysiology of age-related diseases such as neurodegeneration and cataracts. nih.govnih.govnih.gov Protein tyrosine nitration, for instance, is known to increase with age and can alter the structure and function of critical proteins, potentially leading to the modification of biological functions in tissues like the brain, heart, and liver. nih.govresearchgate.net
The physiological consequences of these metabolic changes are multifaceted. Altered tyrosine levels and dopamine (B1211576) signaling in the aging brain have been linked to changes in cognitive function. biorxiv.orgnih.gov While some research suggests that tyrosine supplementation could be beneficial for cognitive tasks in older adults due to a decline in dopamine receptors, other studies have shown that higher doses of tyrosine can lead to a decrease in working memory performance. mdpi.comresearchgate.netnih.gov This suggests a complex, and potentially sensitive, relationship between tyrosine availability and cognitive function in the aging brain, which may be related to an upregulation of dopamine synthesis capacity as a compensatory mechanism. researchgate.netnih.gov
Table 1: Summary of Age-Related Changes in Tyrosine Metabolism and Their Physiological Impacts
| Metabolic Change | Observed Phenomenon | Potential Mechanism | Associated Physiological Impact | Reference |
|---|---|---|---|---|
| Plasma Concentration | Higher baseline and more pronounced post-administration plasma tyrosine levels in older adults. | Reduced first-pass metabolism in the liver; decreased peripheral uptake. | Altered availability of tyrosine for central and peripheral processes; potential for cognitive decline at higher doses. | mdpi.comresearchgate.netresearchgate.net |
| Catabolic Pathway | Increased expression of enzymes in the tyrosine degradation pathway with age. | A compensatory response to age-related mitochondrial dysfunction. | Shift in tyrosine utilization from neurotransmitter synthesis to energy production (anaplerosis). | elifesciences.org |
| Protein Modification | Accumulation of oxidatively modified tyrosine residues (e.g., 3-nitrotyrosine, o-tyrosine). | Increased oxidative and nitrative stress during aging. | Altered protein structure and function, contributing to age-related pathologies like neurodegeneration and cataracts. | plos.orgnih.govnih.govnih.govresearchgate.net |
| Cognitive Function | Dose-dependent decline in working memory performance with increased tyrosine administration in older adults. | Aging brain may be more sensitive to overshoots in dopamine autoregulation. | Complex effects on cognitive control and working memory, challenging the simple precursor-supplementation benefit model in aging. | mdpi.comresearchgate.netnih.gov |
Exploration of Tyrosine-Derived Bioactive Compounds and Their Mechanisms of Action
Dthis compound is not merely a building block for proteins; it is a crucial precursor for a vast array of bioactive compounds with diverse and potent physiological effects. researchgate.netacademie-sciences.fr The unique chemical structure of tyrosine, featuring a phenolic hydroxyl group and an aromatic ring, makes it an adaptable starting point for the synthesis of numerous secondary metabolites and derivatives with applications in medicine and pharmacology. researchgate.netnih.gov
A significant class of tyrosine-derived compounds is the alkaloids, including phenylethylamines and tetrahydroisoquinolines. researchgate.net These molecules are investigated for their mesmerizing architectural features and potent medicinal properties. researchgate.net The inherent chirality and configurational integrity of tyrosine make it an economical and valuable chiral pool for the asymmetric synthesis of these complex alkaloids. researchgate.net
In recent years, research has focused on halogenated derivatives of this compound, many of which were first isolated from marine organisms like sponges. mdpi.com Synthetic versions of these compounds, including dibrominated and dichlorinated derivatives, have demonstrated significant antiviral activity. mdpi.com For example, certain halogenated tyrosine derivatives have been shown to inhibit the replication of viruses such as HIV-1, Chikungunya virus (CHIKV), and SARS-CoV-2. mdpi.commdpi.com Their mechanisms of action can be multimodal, including interfering with viral entry into host cells, inhibiting viral RNA, or disrupting late-stage processes like viral assembly. mdpi.commdpi.com
Tyrosine can also be converted into simpler but still highly bioactive molecules like tyrosols. academie-sciences.fr Tyrosol and its derivatives, such as hydroxytyrosol (B1673988) esters, are well-known for their antioxidant properties. academie-sciences.fr The antioxidant capacity of these phenolic compounds is a key area of investigation. The presence of the phenolic group is also crucial for the antimicrobial effects observed in other tyrosine derivatives, such as N-acyl this compound amides. academie-sciences.fr
Furthermore, the incorporation of tyrosine into peptides can confer significant biological activity. Peptides containing aromatic amino acids like tyrosine are noted for their antioxidant capabilities. nih.gov The structure, sequence, and hydrophobicity of these peptides are all factors that influence their antioxidant potency. nih.gov These food-derived antioxidant peptides are of great interest as they are generally considered safe and are easily absorbed. nih.gov
The mechanism of action for these varied compounds is intrinsically linked to their structure. For l-DOPA derivatives, the presence of a catechol moiety enhances radical scavenging abilities compared to corresponding this compound derivatives. academie-sciences.fr For antiviral compounds, structural changes such as halogenation or modifications to amino groups determine their specific inhibitory effects on different stages of the viral replication cycle. mdpi.com
Table 2: Examples of Tyrosine-Derived Bioactive Compounds and Their Mechanisms
| Compound Category | Specific Example(s) | Proposed Mechanism of Action | Primary Bioactivity | Reference |
|---|---|---|---|---|
| Alkaloids | Tetrahydroisoquinolines, Phenylethylamines | Varies with specific structure; often interact with receptors or enzymes. | Potent medicinal properties. | researchgate.net |
| Halogenated Derivatives | Dihalogenated (Br, Cl) tyrosine derivatives (e.g., TODC-3M, YODC-3M) | Inhibition of viral entry, replication (RNA inhibition), or assembly. | Antiviral (HIV-1, CHIKV, SARS-CoV-2). | mdpi.commdpi.com |
| Phenolics | Tyrosol, Hydroxytyrosol esters | Radical scavenging and donation of hydrogen atoms from the phenolic hydroxyl group. | Antioxidant. | academie-sciences.fr |
| N-Acyl Derivatives | N-Acyl this compound amides | Disruption of microbial cell membranes or other cellular processes, facilitated by the phenolic group. | Antimicrobial. | academie-sciences.fr |
| Bioactive Peptides | Peptides containing tyrosine residues | Radical scavenging; influenced by amino acid composition and position in the peptide sequence. | Antioxidant. | nih.gov |
Q & A
Q. What are the key chemical and physical characteristics of DL-Tyrosine that influence experimental design?
Dthis compound (C₉H₁₁NO₃; molecular weight 181.19) is a racemic mixture of D- and this compound isomers. Its solubility varies: it is slightly soluble in DMSO and aqueous solutions but requires inert gas purging during stock preparation to prevent oxidation. Storage at -20°C ensures stability for ≥4 years . Handling precautions include avoiding inhalation of dust and skin/eye contact, with immediate flushing recommended for accidental exposure . These properties necessitate careful solvent selection (e.g., isotonic saline for biological assays) and controlled storage conditions to maintain integrity .
Q. How do solubility and stability limitations of Dthis compound impact experimental protocols?
Due to its limited solubility, stock solutions must be prepared under inert gas (e.g., nitrogen) to minimize oxidation. Residual organic solvents (e.g., DMSO) in biological assays should be <0.1% to avoid confounding physiological effects. Aqueous solutions are unstable beyond 24 hours, requiring fresh preparation for kinetic studies . For long-term storage, lyophilization or aliquoting at -20°C is advised .
Q. What safety protocols are essential for handling Dthis compound in laboratory settings?
While Dthis compound is not classified as hazardous, acute exposure can cause eye/skin irritation or respiratory distress. Researchers must use PPE (gloves, goggles), ensure ventilation, and avoid dust generation. Emergency measures include flushing eyes/skin with water for 15 minutes and seeking medical attention for ingestion . Contaminated surfaces should be cleaned with ethanol or water .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C, ²H) of Dthis compound enhance metabolic pathway analysis?
Isotopic labeling (e.g., [1-¹³C]-Dthis compound) enables precise tracking of metabolic fluxes in vivo. For example, ²H-labeled Dthis compound in EPR studies resolved radical species dynamics in galactose oxidase . Methodology:
Q. What experimental designs resolve contradictions in Dthis compound quantification across plant studies?
In soybean research, Dthis compound content varied by 12.9% under irrigation/fertilization treatments . To reconcile discrepancies:
Q. How can EPR spectroscopy parameters be optimized for studying Dthis compound-derived radicals?
Deuterated Dthis compound ([²H₅]-Dthis compound) reduces spectral broadening in EPR, enabling resolution of hyperfine couplings. Key steps:
Q. What methodologies integrate Dthis compound into metabolomic workflows for fermented products?
In Monascus cheese, Dthis compound levels correlated with protein digestion pathways. Workflow:
- Extract metabolites using methanol:water (80:20) .
- Analyze via untargeted LC-QTOF-MS.
- Apply pathway enrichment tools (e.g., KEGG) to identify amino acid metabolism nodes .
- Use PCA to distinguish treatment effects on tyrosine pools .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
